Purinostat
Description
Properties
CAS No. |
1929583-17-4 |
|---|---|
Molecular Formula |
C23H26N10O3 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-[[2-(4-aminophenyl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl-methylamino]-N-hydroxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26N10O3/c1-31(23-25-11-15(12-26-23)22(34)30-35)13-17-27-18-20(32(17)2)28-19(14-3-5-16(24)6-4-14)29-21(18)33-7-9-36-10-8-33/h3-6,11-12,35H,7-10,13,24H2,1-2H3,(H,30,34) |
InChI Key |
WZIGNCHAFITFNX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Purinostat's Mechanism of Action in Hematologic Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purinostat is a potent and selective inhibitor of Class I and Class IIb histone deacetylases (HDACs) that has demonstrated significant anti-tumor activity in various hematologic malignancies. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular targets, downstream signaling effects, and its impact on cancer cell fate. Detailed experimental protocols and quantitative data from key preclinical studies are presented to provide a comprehensive resource for researchers in oncology and drug development.
Introduction
Epigenetic modifications play a crucial role in the pathogenesis of hematologic cancers. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression of key tumor suppressor genes. Overexpression or aberrant activity of specific HDAC isoforms is a common feature in leukemia and lymphoma, making them attractive therapeutic targets.
This compound (mesylate salt) is a novel small molecule inhibitor designed for high selectivity towards Class I (HDAC1, 2, 3, 8) and Class IIb (HDAC6, 10) enzymes.[1][2] This selectivity profile is hypothesized to contribute to its potent anti-tumor efficacy while potentially mitigating some of the off-target effects associated with pan-HDAC inhibitors.[2] This guide will dissect the molecular mechanisms through which this compound exerts its therapeutic effects in hematologic cancers.
Core Mechanism of Action: HDAC Inhibition
This compound's primary mechanism of action is the direct inhibition of HDAC enzymes. By binding to the active site of these enzymes, this compound prevents the deacetylation of histone and non-histone proteins. This leads to an accumulation of acetylated proteins, which in turn alters gene expression and cellular function.
Quantitative Profile of HDAC Inhibition
Biochemical assays have been utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of HDAC isoforms. The data clearly demonstrates its high selectivity for Class I and IIb HDACs.
| HDAC Isoform | Class | IC50 (nM)[1][2] |
| HDAC1 | I | 0.81 |
| HDAC2 | I | 1.4 |
| HDAC3 | I | 1.7 |
| HDAC8 | I | 3.8 |
| HDAC6 | IIb | 11.5 |
| HDAC10 | IIb | 1.1 |
| HDAC4 | IIa | 1072 |
| HDAC5 | IIa | 426 |
| HDAC7 | IIa | 690 |
| HDAC9 | IIa | 622 |
| HDAC11 | IV | 3348 |
Table 1: In vitro inhibitory activity of this compound against various HDAC isoforms.
Impact on Hematologic Cancer Cell Lines
The potent enzymatic inhibition translates to significant anti-proliferative activity in a range of hematologic cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| LAMA84 | Chronic Myeloid Leukemia | ~20 |
| 188 BL-2 | B-cell Acute Lymphoblastic Leukemia | ~5 |
Table 2: Anti-proliferative activity of this compound in hematologic cancer cell lines.
Signaling Pathways Modulated by this compound
The inhibition of HDACs by this compound triggers a cascade of downstream events that collectively contribute to its anti-cancer effects. The following diagram illustrates the key signaling pathways affected.
References
Purinostat's Selectivity for HDAC Class I and IIb Isoforms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinostat, also known as this compound Mesylate, has emerged as a promising histone deacetylase (HDAC) inhibitor with a distinct selectivity profile. Unlike pan-HDAC inhibitors that target a broad range of HDAC isoforms, this compound demonstrates potent and selective inhibition of Class I (HDAC1, HDAC2, HDAC3, and HDAC8) and Class IIb (HDAC6 and HDAC10) isoforms. This targeted approach is hypothesized to offer a more favorable therapeutic window with potentially reduced off-target effects. This technical guide provides a comprehensive overview of this compound's selectivity, including quantitative data, detailed experimental methodologies for its characterization, and visualizations of its mechanism of action and the workflows used for its evaluation.
Data Presentation: Quantitative Selectivity Profile
The inhibitory activity of this compound mesylate against all eleven human zinc-dependent HDAC isoforms has been quantified using biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, highlighting its potent activity against Class I and IIb isoforms and significantly weaker activity against Class IIa and IV isoforms.
| HDAC Class | Isoform | This compound Mesylate IC50 (nM) |
| Class I | HDAC1 | 0.81 |
| HDAC2 | 1.2 | |
| HDAC3 | 1.5 | |
| HDAC8 | 11.5 | |
| Class IIa | HDAC4 | 426 |
| HDAC5 | 891 | |
| HDAC7 | 3349 | |
| HDAC9 | 2115 | |
| Class IIb | HDAC6 | 1.8 |
| HDAC10 | 4.6 | |
| Class IV | HDAC11 | >10000 |
Data sourced from biochemical assays evaluating the enzymatic activity of purified HDAC isoforms in the presence of this compound mesylate.[1][2]
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the deacetylation of both histone and non-histone proteins, leading to the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. In the context of Philadelphia chromosome-positive (Ph+) B-cell acute lymphoblastic leukemia (B-ALL), this compound has been shown to downregulate the expression of the oncoproteins BCR-ABL and c-MYC.[3][4]
The inhibition of HDACs, particularly Class I and IIb, by this compound leads to the hyperacetylation of histone proteins, resulting in a more open chromatin structure and altered gene expression. Additionally, the acetylation status of non-histone proteins, such as the chaperone protein HSP90, is affected. Increased acetylation of HSP90 can impair its function, leading to the degradation of its client proteins, including BCR-ABL. The subsequent reduction in BCR-ABL levels and its downstream signaling, along with the downregulation of the proto-oncogene c-MYC, contributes to the anti-leukemic effects of this compound.
Experimental Protocols
The determination of this compound's HDAC selectivity involves a series of biochemical and cell-based assays. Below are detailed methodologies representative of those used in the field.
Biochemical HDAC Isoform Selectivity Assay (Fluorogenic)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified recombinant HDAC isoforms.
Materials:
-
Purified, recombinant human HDAC isoforms (HDAC1-11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a buffer containing Trichostatin A to stop the HDAC reaction)
-
This compound mesylate, serially diluted in DMSO
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of this compound mesylate in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add the purified HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer solution contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate for an additional 15-30 minutes at 37°C to allow for fluorophore development.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Cell-Based HDAC Activity Assay (Luminescent)
This assay measures the inhibition of endogenous HDAC activity within intact cells.
Materials:
-
Human cancer cell line (e.g., HeLa, K562)
-
Cell culture medium and supplements
-
HDAC-Glo™ I/II Assay & Reagent (Promega) or similar luminescent assay kit
-
This compound mesylate, serially diluted in cell culture medium
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound mesylate in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Prepare the luminescent HDAC assay reagent according to the manufacturer's instructions. This reagent contains a cell-permeable, acetylated substrate that is converted to a substrate for a luciferase enzyme upon deacetylation by cellular HDACs.
-
Add the prepared reagent to each well.
-
Incubate at room temperature for 15-30 minutes to allow for the enzymatic reaction and signal generation.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of HDAC activity for each this compound concentration relative to the vehicle-treated cells.
-
Determine the IC50 value as described for the biochemical assay.
Conclusion
This compound is a potent and selective inhibitor of HDAC Class I and IIb isoforms. Its distinct selectivity profile, supported by quantitative biochemical data, suggests a targeted mechanism of action that differentiates it from pan-HDAC inhibitors. The downstream effects on key oncogenic pathways, such as the downregulation of BCR-ABL and c-MYC, provide a strong rationale for its development in specific hematological malignancies. The experimental workflows outlined in this guide represent the standard methodologies for characterizing the selectivity and cellular activity of HDAC inhibitors like this compound, providing a framework for further research and development in this promising area of cancer therapeutics.
References
- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Mesylate Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Purinostat Mesylate: A Technical Guide to its Chemical Structure, Properties, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purinostat mesylate is a novel, potent, and highly selective inhibitor of class I and class IIb histone deacetylases (HDACs). This document provides a comprehensive technical overview of this compound mesylate, detailing its chemical structure, physicochemical properties, mechanism of action, and significant preclinical findings. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of this promising anti-cancer agent. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of its biological context and experimental design.
Chemical Structure and Properties
This compound mesylate is the mesylate salt form of this compound. Its chemical structure is characterized by a purine (B94841) scaffold, a morpholine (B109124) group, and a hydroxamic acid moiety, which is crucial for its HDAC inhibitory activity.
Chemical Name: 2-(((2-(4-aminophenyl)-9-methyl-6-morpholino-9H-purin-8-yl)methyl)(methyl)amino)-N-hydroxypyrimidine-5-carboxamide methanesulfonate[1]
Molecular Formula: C₂₄H₃₀N₁₀O₆S[2]
Molecular Weight: 586.63 g/mol [1]
| Property | Value | Reference |
| CAS Number | 2650188-32-0 | [3] |
| SMILES | CN(Cc1nc2c(nc(-c3ccc(cc3)N)nc2N4CCOCC4)n1C)c5ncc(cn5)C(=O)NO.CS(=O)(=O)O | [4] |
| InChI | InChI=1S/C23H26N10O3.CH4O3S/c1-31(23-25-11-15(12-26-23)22(34)30-35)13-17-27-18-20(32(17)2)28-19(14-3-5-16(24)6-4-14)29-21(18)33-7-9-36-10-8-33;1-5(2,3)4/h3-6,11-12,35H,7-10,13,24H2,1-2H3,(H,30,34);1H3,(H,2,3,4) | [4] |
| Solubility | 10 mM in DMSO | [1] |
| Appearance | Solid | [1] |
| Storage | Solid Powder: -20°C for 12 Months; 4°C for 6 Months. In Solvent: -80°C for 6 Months; -20°C for 6 Months. | [1] |
Mechanism of Action
This compound mesylate is a selective inhibitor of histone deacetylases (HDACs), specifically targeting class I (HDAC1, 2, 3, and 8) and class IIb (HDAC6 and 10) isoforms.[3][5] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, this compound mesylate leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This altered epigenetic landscape allows for the transcription of previously silenced genes, including tumor suppressor genes.[2]
The downstream effects of HDAC inhibition by this compound mesylate are multifaceted and include:
-
Induction of Apoptosis: this compound mesylate has been shown to induce programmed cell death in various cancer cell lines.[3][6]
-
Cell Cycle Arrest: It can block cell cycle progression, often at the G0/G1 phase.[3]
-
Downregulation of Oncogenic Pathways: Notably, it downregulates the expression of key oncogenes such as BCR-ABL and c-MYC, which are critical drivers in certain hematologic malignancies like Philadelphia chromosome-positive (Ph+) B-cell acute lymphoblastic leukemia (B-ALL) and chronic myeloid leukemia (CML).[5][6][7]
-
Modulation of Protein Stability: It has been observed to decrease the levels of HSP90, a chaperone protein that is crucial for the stability and function of numerous oncoproteins, including BCR-ABL.[1]
Quantitative Data
In Vitro HDAC Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound mesylate against various HDAC isoforms.
| HDAC Isoform | Class | IC₅₀ (nM) | Reference |
| HDAC1 | I | 0.81 | [3][8] |
| HDAC2 | I | 1.4 | [3][8] |
| HDAC3 | I | 1.7 | [3][8] |
| HDAC8 | I | 3.8 | [3][8] |
| HDAC6 | IIb | 11.5 | [3][8] |
| HDAC10 | IIb | 1.1 | [3][8] |
| HDAC4 | IIa | 1072 | [3] |
| HDAC5 | IIa | 426 | [3] |
| HDAC7 | IIa | 690 | [3] |
| HDAC9 | IIa | 622 | [3] |
| HDAC11 | IV | 3348 | [3] |
In Vitro Anti-proliferative Activity
The anti-proliferative effects of this compound mesylate have been evaluated in various hematologic cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| LAMA84 | Chronic Myeloid Leukemia | Not explicitly stated, but effective at nanomolar concentrations | [3] |
| 188 BL-2 | B-cell Leukemia | Not explicitly stated, but effective at nanomolar concentrations | [3] |
Experimental Protocols
Synthesis of this compound Mesylate
A detailed, step-by-step synthesis protocol for this compound mesylate is not publicly available in the reviewed literature. The primary source mentioning its synthesis states that "this compound mesylate was synthesized in our laboratory," but does not provide the specific synthetic route.[9] Based on the synthesis of structurally similar 6-morpholinopurine derivatives, a plausible synthetic approach would involve a multi-step process starting from commercially available purine precursors, followed by modifications to introduce the morpholine, aminophenyl, and the hydroxamic acid-containing pyrimidine (B1678525) moieties, and finally salt formation with methanesulfonic acid.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound mesylate on the viability of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., LAMA84, K562)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound mesylate stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound mesylate in culture medium.
-
Remove the old medium and add 100 µL of the diluted this compound mesylate solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis
This protocol outlines the general steps for detecting changes in protein expression (e.g., BCR-ABL, c-MYC, Ac-H3, Ac-H4) in leukemia cells treated with this compound mesylate.
Materials:
-
Leukemia cell lines
-
This compound mesylate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCR-ABL, anti-c-MYC, anti-Ac-H3, anti-Ac-H4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound mesylate for the specified time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Animal Studies (Patient-Derived Xenograft Model)
This protocol provides a general framework for evaluating the in vivo efficacy of this compound mesylate in a patient-derived xenograft (PDX) model of B-ALL.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Primary Ph+ B-ALL patient cells
-
This compound mesylate formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Obtain fresh tumor cells from a Ph+ B-ALL patient.
-
Implant the patient's cells into immunocompromised mice (e.g., subcutaneously or intravenously).
-
Monitor the mice for tumor engraftment and growth.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound mesylate (e.g., 5-10 mg/kg, intraperitoneally, three times a week) or vehicle to the respective groups.[3]
-
Monitor tumor volume and the overall survival of the mice.
-
At the end of the study, harvest the tumors and other relevant tissues for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
This compound mesylate is a highly potent and selective class I and IIb HDAC inhibitor with promising preclinical activity against hematologic malignancies. Its mechanism of action, involving the epigenetic reprogramming of cancer cells and the downregulation of key oncogenic drivers, provides a strong rationale for its clinical development. The data summarized and the protocols provided in this guide offer a valuable resource for researchers and drug developers interested in further exploring the therapeutic potential of this compound mesylate. Further investigation, particularly regarding its in vivo efficacy in a broader range of cancer models and its safety profile in clinical trials, is warranted.
References
- 1. Patient-derived xenografts and single-cell sequencing identifies three subtypes of tumor-reactive lymphocytes in uveal melanoma metastases [elifesciences.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. HDAC1 regulates the chromatin landscape to control transcriptional dependencies in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC I/IIb selective inhibitor this compound Mesylate combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATAC-Seq for Chromatin Accessibility Analysis | Illumina [illumina.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Purinostat: A Technical Guide to a Novel Selective HDAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Purinostat mesylate is a novel, potent, and highly selective inhibitor of Class I and Class IIb histone deacetylases (HDACs). Its unique purine-based structure confers significant selectivity over other HDAC classes, leading to a favorable safety profile compared to pan-HDAC inhibitors. Developed to address the need for more targeted epigenetic therapies, this compound has demonstrated robust anti-tumor activity in a range of hematological malignancies, including B-cell acute lymphoblastic leukemia (B-ALL), chronic myeloid leukemia (CML), multiple myeloma, and lymphoma.[1] Its mechanism of action involves the hyperacetylation of histones and non-histone proteins, leading to the downregulation of key oncogenic drivers such as BCR-ABL and c-MYC, cell cycle arrest, and the induction of apoptosis.[2] Preclinical and clinical studies have highlighted its efficacy, particularly in relapsed/refractory settings and in models resistant to existing therapies.
Discovery and Development
The development of this compound was driven by the need for HDAC inhibitors with improved selectivity and reduced toxicity. The core structure features a morpholinopurine capping group, a linker, and a hydroxamic acid zinc-binding group, a design that enhances its binding affinity and selectivity for Class I (HDAC1, 2, 3, 8) and Class IIb (HDAC6, 10) enzymes.[2][3]
Chemical Structure
IUPAC Name: 2-[[2-(4-aminophenyl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl-methylamino]-N-hydroxypyrimidine-5-carboxamide;methanesulfonic acid[4]
Molecular Formula: C₂₄H₃₀N₁₀O₆S[4]
Molecular Weight: 586.6 g/mol [4]
Synthesis
The synthesis of purine-based hydroxamic acid derivatives, including compounds structurally related to this compound, generally involves a multi-step process. A key strategy is the construction of the substituted purine (B94841) core, followed by the attachment of the linker and the hydroxamic acid moiety. While a specific, detailed synthesis protocol for this compound mesylate is proprietary, the general approach is based on established purine chemistry. The synthesis of related compounds involves the reaction of a halogenated purine intermediate with various amines to introduce the capping group and the linker, followed by the conversion of a terminal ester group to the hydroxamic acid.
Mechanism of Action
This compound exerts its anti-cancer effects through the selective inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins. This alters gene expression, resulting in the downregulation of oncogenes and the upregulation of tumor suppressor genes.
The primary mechanisms include:
-
Downregulation of BCR-ABL: In Philadelphia chromosome-positive (Ph+) leukemias, this compound treatment leads to a decrease in the expression of the oncoprotein BCR-ABL. This is, in part, due to the hyperacetylation and subsequent degradation of Heat Shock Protein 90 (HSP90), a chaperone protein essential for BCR-ABL stability.
-
Repression of c-MYC: this compound downregulates the expression of the c-MYC oncogene, a critical driver of proliferation in many hematological malignancies.
-
Induction of Apoptosis: By altering the expression of pro- and anti-apoptotic proteins, this compound triggers programmed cell death. This involves the activation of the caspase cascade.
Data Presentation
In Vitro HDAC Inhibitory Activity
The selectivity of this compound for Class I and IIb HDACs is a key feature. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound mesylate against a panel of HDAC isoforms.
| HDAC Isoform | Class | IC₅₀ (nM) |
| HDAC1 | I | 0.81[5][6] |
| HDAC2 | I | 1.4[5][6] |
| HDAC3 | I | 1.7[5][6] |
| HDAC8 | I | 3.8[5][6] |
| HDAC6 | IIb | 11.5[5][6] |
| HDAC10 | IIb | 1.1[5][6] |
| HDAC4 | IIa | 1072[5] |
| HDAC5 | IIa | 426[5][6] |
| HDAC7 | IIa | 690[5] |
| HDAC9 | IIa | 622[5] |
| HDAC11 | IV | 3348[5] |
In Vitro Anti-proliferative Activity
This compound demonstrates potent anti-proliferative activity against a variety of hematologic cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| LAMA84 | Chronic Myeloid Leukemia | <10[7] |
| BL-2 | B-cell Acute Lymphoblastic Leukemia | ~2 (at 48h) |
| K562 | Chronic Myeloid Leukemia | Potent Inhibition |
| MV4-11 | Acute Myeloid Leukemia | Potent Inhibition |
| Ramos | Burkitt's Lymphoma | Potent Inhibition |
| MM1S | Multiple Myeloma | Potent Inhibition |
Experimental Protocols
HDAC Inhibition Assay (In Vitro)
This protocol outlines a general method for determining the IC₅₀ of this compound against specific HDAC isoforms using a fluorogenic substrate.
Objective: To quantify the inhibitory activity of this compound against recombinant human HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a trypsin-like protease and a fluorescence enhancer)
-
This compound mesylate stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound mesylate in HDAC assay buffer.
-
In a 96-well black microplate, add the diluted this compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant HDAC enzyme to each well (except the negative control) and incubate at 37°C for a specified time (e.g., 15 minutes) to allow for enzyme-inhibitor interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on the viability of cancer cell lines.
Objective: To determine the anti-proliferative effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., LAMA84, K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound mesylate stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear cell culture plate
-
Spectrophotometric plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.
-
Treat the cells with serial dilutions of this compound mesylate. Include a vehicle control (DMSO).
-
Incubate the cells for various time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blot Analysis
This protocol details the detection of changes in protein expression in cells treated with this compound.
Objective: To analyze the levels of key proteins (e.g., acetylated histones, BCR-ABL, c-MYC, cleaved caspases) in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound mesylate
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for acetyl-Histone H3, acetyl-Histone H4, BCR-ABL, c-MYC, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified duration.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Objective: To assess the in vivo anti-tumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest
-
This compound mesylate formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound mesylate (e.g., via intravenous or intraperitoneal injection) according to a predetermined dosing schedule and concentration. Administer the vehicle to the control group.
-
Monitor the tumor size using calipers and the body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).
-
Analyze the tumor growth inhibition to evaluate the efficacy of this compound.
Mandatory Visualization
Signaling Pathways
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflows
Caption: General workflow for Western Blot analysis.
Caption: Workflow for in vivo xenograft studies.
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. HDAC inhibitor suppresses proliferation and tumorigenicity of drug-resistant chronic myeloid leukemia stem cells through regulation of hsa-miR-196a targeting BCR/ABL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Purinostat's Impact on Tumor Cell Apoptosis and Cell Cycle Progression: A Technical Overview
Executive Summary
Purinostat (also known as this compound Mesylate) is a novel and highly selective inhibitor of Class I and Class IIb histone deacetylases (HDACs).[1][2] As an HDAC inhibitor, this compound modulates the epigenetic landscape of cancer cells, leading to the re-expression of tumor suppressor genes and the downregulation of oncogenic pathways.[2][3] This activity translates into potent antitumor effects, primarily through the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[4][5] Preclinical studies have demonstrated its efficacy in various hematologic malignancies, including those resistant to other treatments.[1][2] This document provides a detailed technical guide on the mechanisms by which this compound exerts its effects on tumor cell apoptosis and cell cycle progression, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Mechanism of Action: Epigenetic Reprogramming
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby suppressing gene expression.[6][7] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes that would otherwise control cell proliferation and induce apoptosis.[8][6]
This compound, by selectively inhibiting HDAC Class I and IIb enzymes, promotes the accumulation of acetylated histones.[1][2] This "opening" of the chromatin structure allows for the transcription of previously silenced genes, including those that trigger apoptosis and halt the cell cycle.[3][7] Furthermore, this compound's mechanism extends beyond histones to include the acetylation of non-histone proteins, such as transcription factors like p53, which can further enhance its anti-cancer effects.[7][9]
Induction of Tumor Cell Apoptosis
This compound has been shown to be a potent inducer of apoptosis in a variety of cancer cell lines.[1][5] This programmed cell death is a critical mechanism for eliminating malignant cells. The pro-apoptotic effects of this compound are mediated through the modulation of key signaling pathways that control cell survival and death.
Signaling Pathways Involved in this compound-Induced Apoptosis
This compound's induction of apoptosis is a multi-faceted process involving the downregulation of key oncogenic survival signals and the activation of pro-apoptotic machinery. In Philadelphia chromosome-positive (Ph+) leukemia, this compound has been shown to downregulate the expression of the BCR-ABL fusion protein and the c-MYC oncogene.[1][2][4] Both BCR-ABL and c-MYC are critical drivers of proliferation and survival in these cancer cells. By suppressing their expression, this compound effectively removes pro-survival signals, tipping the balance towards apoptosis. The mechanism often involves the activation of the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and the activation of caspases.[9]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound also halts the proliferation of cancer cells by causing cell cycle arrest.[4] The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells.[10] Cancer cells often have dysregulated cell cycles, leading to uncontrolled proliferation. HDAC inhibitors like this compound can restore normal cell cycle control by modulating the expression of key regulatory proteins.[6][11]
Mechanisms of this compound-Induced Cell Cycle Arrest
This compound has been observed to cause an arrest in the G1 phase of the cell cycle in some cancer cell lines.[4] This is often achieved by increasing the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21.[9][11] p21 can inhibit the activity of cyclin-CDK complexes that are necessary for the transition from G1 to the S phase, where DNA replication occurs.[12] The upregulation of p21 can be a result of the increased acetylation and activation of the tumor suppressor protein p53.[9]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on tumor cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MM.1S | Multiple Myeloma | < 5 | [3] |
| H929 | Multiple Myeloma | < 5 | [3] |
| U266 | Multiple Myeloma | < 5 | [3] |
| OPM2 | Multiple Myeloma | < 5 | [3] |
| RPMI-8226 | Multiple Myeloma | < 5 | [3] |
| U-937 | Lymphoma | < 5 | [3] |
| SU-DHL-4 | Lymphoma | < 5 | [3] |
| SU-DHL-6 | Lymphoma | < 5 | [3] |
| OCI-Ly10 | Lymphoma | < 5 | [3] |
| OCI-Ly3 | Lymphoma | < 5 | [3] |
| BL-2 | B-cell Acute Lymphoblastic Leukemia | Not specified, effective at 0-4 nM | [4] |
| LAMA84 | B-cell Acute Lymphoblastic Leukemia | Not specified, effective at 0-80 nM | [4] |
Table 2: Apoptosis Induction by this compound
| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | Apoptosis Rate (%) | Reference |
| Primary MM Cells (Patient A) | 5 | Not Specified | 92.9 | [3] |
| Primary MM Cells (Patient B) | 5 | Not Specified | 82.0 | [3] |
| Primary DLBCL Cells (Patient C) | 5 | Not Specified | 82.1 | [3] |
| BL-2 | 0, 1, 2, 4 | 24 | Dose-dependent increase | [4] |
| LAMA84 | 0, 20, 40, 80 | 24 | Dose-dependent increase | [4] |
Table 3: Effect of this compound on Cell Cycle Progression
| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | Effect on Cell Cycle | Reference |
| BL-2 | 0, 1, 2, 4 | 24 | G1 arrest | [4] |
| LAMA84 | 0, 20, 40, 80 | 24 | G1 arrest | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Apoptosis Assay via Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Culture tumor cells to the desired density.
-
Treat cells with varying concentrations of this compound or a vehicle control for the specified duration.
-
For adherent cells, collect both the culture supernatant (containing detached apoptotic cells) and the attached cells by trypsinization. For suspension cells, collect the cells by centrifugation.
-
Wash the collected cells twice with cold phosphate-buffered saline (PBS).[13][14]
-
Centrifuge at a low speed (e.g., 300 x g) for 5-10 minutes.[14]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[15]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[15]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X binding buffer to each tube.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.[15]
-
Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Establish compensation settings using single-stained controls.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence signals to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry
This protocol is for determining the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16][17]
-
Cell Preparation and Fixation:
-
Culture and treat cells with this compound as described for the apoptosis assay.
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping.[15][18]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[15]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells once with PBS.[15]
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[15][18] The RNase is crucial to prevent staining of double-stranded RNA.[17]
-
Incubate for 30 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[18]
-
Collect data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.[18]
-
Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction:
-
Treat cells with this compound as desired.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]
-
Clarify the lysates by centrifugation to pellet cellular debris.[15]
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).[15]
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[15]
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p21, anti-c-MYC, anti-cleaved caspase-3) overnight at 4°C.[15]
-
Wash the membrane with TBST to remove unbound primary antibody.[15]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again with TBST.[15]
-
-
Detection and Analysis:
Conclusion
This compound is a potent and selective HDAC inhibitor that demonstrates significant anti-tumor activity by inducing apoptosis and causing cell cycle arrest in cancer cells. Its mechanism of action is rooted in the epigenetic reprogramming of tumor cells, leading to the downregulation of critical oncogenes like BCR-ABL and c-MYC and the upregulation of tumor suppressors like p21. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals. The multifaceted impact of this compound on fundamental cellular processes highlights its therapeutic potential in hematologic malignancies and warrants further investigation in other cancer types.
References
- 1. This compound Mesylate Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Preclinical and first-in-human of this compound mesylate, a novel selective HDAC I/IIb inhibitor, in relapsed/refractory multiple myeloma and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Histone deacetylase inhibitor induces cell apoptosis and cycle arrest in lung cancer cells via mitochondrial injury and p53 up-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. benchchem.com [benchchem.com]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
Epigenetic Modulation by Purinostat in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purinostat mesylate, a novel and potent small-molecule inhibitor, demonstrates high selectivity for Class I (HDAC1, 2, 3, 8) and Class IIb (HDAC6, 10) histone deacetylases. By modulating the epigenetic landscape of cancer cells, this compound triggers a cascade of events leading to cell cycle arrest, induction of apoptosis, and downregulation of key oncogenic signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound in oncology.
Introduction
Epigenetic alterations are a hallmark of cancer, contributing to the dysregulation of gene expression that drives tumor initiation and progression. Histone deacetylases (HDACs) are key epigenetic enzymes that remove acetyl groups from histone and non-histone proteins, leading to a more condensed chromatin structure and transcriptional repression of target genes, including tumor suppressors. The aberrant overexpression or activity of specific HDAC isoforms is a common feature in many malignancies, making them attractive targets for therapeutic intervention.
This compound is a next-generation HDAC inhibitor characterized by its unique selectivity profile, potently inhibiting Class I and IIb HDACs while sparing other classes. This selectivity is thought to contribute to its robust anti-tumor activity and potentially a more favorable safety profile compared to pan-HDAC inhibitors. This document will delve into the molecular mechanisms by which this compound exerts its anti-cancer effects, with a focus on its role in epigenetic modulation.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of Class I and IIb HDAC enzymes. This inhibition leads to the hyperacetylation of histone proteins, resulting in a more open chromatin structure (euchromatin). This altered chromatin state allows for the transcriptional activation of previously silenced genes, including those involved in cell cycle control and apoptosis.
Furthermore, this compound's effects extend beyond histone proteins. It also increases the acetylation of various non-histone proteins, thereby modulating their function and impacting critical cellular processes.
Signaling Pathways Modulated by this compound
This compound has been shown to significantly impact several oncogenic signaling pathways crucial for the survival and proliferation of cancer cells.
-
Downregulation of BCR-ABL and its Downstream Effectors: In Philadelphia chromosome-positive (Ph+) leukemias, this compound downregulates the expression of the BCR-ABL fusion protein. This, in turn, inhibits the phosphorylation of its downstream targets, including SRC family kinases (e.g., HCK) and STAT5, which are critical for leukemic cell survival and proliferation.[1][2]
-
Repression of c-MYC: this compound treatment leads to a significant reduction in the expression of the oncoprotein c-MYC.[3][4] Given that MYC is a key regulator of the BCR-ABL1 gene, this suggests a mechanism by which this compound can disrupt a critical oncogenic feedback loop.
-
Induction of Apoptosis: this compound induces apoptosis through both intrinsic and extrinsic pathways. This is evidenced by the cleavage of caspase-3 and PARP.
-
Cell Cycle Arrest: this compound causes a dose-dependent cell cycle arrest at the G0/G1 phase.[5] This is associated with the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.
Below is a DOT script representation of the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound in cancer cells.
Quantitative Data
HDAC Inhibition Profile
This compound mesylate exhibits potent and selective inhibition of Class I and IIb HDAC isoforms.
| HDAC Isoform | Class | IC50 (nM) |
| HDAC1 | I | 0.81 |
| HDAC2 | I | 1.4 |
| HDAC3 | I | 1.7 |
| HDAC8 | I | 3.8 |
| HDAC6 | IIb | 11.5 |
| HDAC10 | IIb | 1.1 |
| HDAC4 | IIa | 1072 |
| HDAC5 | IIa | 426 |
| HDAC7 | IIa | 690 |
| HDAC9 | IIa | 622 |
| HDAC11 | IV | 3348 |
| Data compiled from MedChemExpress product information.[5] |
In Vitro Anti-proliferative Activity
This compound demonstrates significant anti-proliferative effects across a range of hematologic cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| LAMA84 | Chronic Myeloid Leukemia | ~20-40 (at 48h) |
| 188 BL-2 | B-cell Leukemia | ~2-4 (at 48h) |
| Data is concentration and time-dependent. The values are estimations based on graphical data from cited literature.[6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., LAMA84, K562)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound mesylate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound mesylate in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[7][8]
Materials:
-
Cancer cell lines
-
This compound mesylate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound mesylate for the desired time.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol details the detection of protein expression levels in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound mesylate
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCR-ABL, anti-c-MYC, anti-p-SRC, anti-p-STAT5, anti-acetyl-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound mesylate as required.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
HDAC Inhibition Assay
This protocol provides a general framework for measuring the inhibitory activity of this compound against HDAC enzymes.[5][9]
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and trypsin)
-
This compound mesylate
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound mesylate in HDAC Assay Buffer.
-
In a 96-well plate, add the diluted this compound, recombinant HDAC enzyme, and assay buffer. Include controls with no inhibitor and no enzyme.
-
Pre-incubate the plate to allow for enzyme-inhibitor interaction.
-
Add the fluorogenic HDAC substrate to all wells and incubate at 37°C.
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations of Experimental Workflows and Logical Relationships
General Experimental Workflow for this compound Evaluation
Caption: General workflow for preclinical evaluation of this compound.
Logical Relationship of this compound's Anti-Cancer Effects
Caption: Logical flow from this compound administration to anti-cancer effects.
Conclusion
This compound mesylate is a highly selective and potent inhibitor of Class I and IIb HDACs with significant anti-tumor activity in preclinical models of hematologic malignancies. Its mechanism of action involves the epigenetic reprogramming of cancer cells, leading to the reactivation of tumor suppressor genes and the repression of key oncogenes. The induction of cell cycle arrest and apoptosis, coupled with the downregulation of critical survival pathways, underscores the therapeutic potential of this compound. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a novel cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular interplay between cdk4 and p21 dictates G0/G1 cell cycle arrest in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and first-in-human of this compound mesylate, a novel selective HDAC I/IIb inhibitor, in relapsed/refractory multiple myeloma and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Mesylate Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. researchgate.net [researchgate.net]
- 7. abpbio.com [abpbio.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of Purinostat: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Preclinical Findings on Purinostat's Efficacy in Hematologic Malignancies
Executive Summary
This compound (this compound Mesylate, PM) is a novel, first-in-class, small-molecule inhibitor of histone deacetylase (HDAC) enzymes with high potency and selectivity for Class I and Class IIb isoforms.[1] Preclinical research has demonstrated its robust anti-tumor activity in various hematologic cancer models, including tyrosine kinase inhibitor (TKI)-resistant leukemias and high-risk lymphomas.[1] This technical guide provides a comprehensive overview of the preclinical data on this compound's efficacy, detailing its mechanism of action, quantitative in vitro and in vivo findings, and the experimental protocols utilized in these seminal studies. The information is intended for researchers, scientists, and drug development professionals engaged in the advancement of novel cancer therapeutics.
Mechanism of Action: Selective HDAC Inhibition
This compound exerts its anti-tumor effects through the selective inhibition of Class I (HDAC1, 2, 3, and 8) and Class IIb (HDAC6 and 10) histone deacetylases.[2][3] This targeted inhibition leads to the hyperacetylation of histone and non-histone proteins, resulting in the epigenetic modulation of key oncogenic pathways.[1] A primary mechanism involves the downregulation of critical survival factors for cancer cells, such as BCR-ABL and c-MYC, which ultimately induces apoptosis.[2][4][5] Furthermore, preclinical evidence suggests that this compound remodels the tumor microenvironment, potentiating antitumor immunity.[1][6]
Caption: this compound's Mechanism of Action.
In Vitro Efficacy
This compound has demonstrated potent and selective inhibitory activity against HDAC enzymes and significant anti-proliferative effects in various hematologic cancer cell lines.
HDAC Enzymatic Inhibition
Biochemical assays have quantified the potent and selective inhibitory activity of this compound against Class I and IIb HDACs.
| HDAC Subtype | IC50 (nmol/L) |
| Class I | |
| HDAC1 | 0.81[2][3] |
| HDAC2 | 1.4[2][3] |
| HDAC3 | 1.7[2][3] |
| HDAC8 | 3.8[3] |
| Class IIa | |
| HDAC4 | 1072[3] |
| HDAC5 | 426[2] |
| HDAC7 | 690[3] |
| HDAC9 | 622[3] |
| Class IIb | |
| HDAC6 | 11.5[2][3] |
| HDAC10 | 1.1[2][3] |
| Class IV | |
| HDAC11 | 3349[3] |
Anti-proliferative and Pro-apoptotic Activity
This compound has been shown to inhibit the proliferation of Philadelphia chromosome-positive (Ph+) leukemia cell lines and induce apoptosis at low nanomolar concentrations.[2][5]
| Cell Line | Effect | Concentration |
| LAMA84 | Inhibition of cell proliferation | Nanomolar range[2] |
| BL-2 | Inhibition of cell proliferation | Nanomolar range[2] |
| LAMA84 | Induction of apoptosis | 0-60 nM[3] |
| BL-2 | Induction of apoptosis | 0-60 nM[3] |
In Vivo Efficacy
Preclinical studies using various mouse models of hematologic malignancies have demonstrated the significant in vivo anti-tumor efficacy of this compound.
Xenograft and Syngeneic Models
This compound has been shown to effectively suppress tumor progression and prolong survival in several in vivo models.
| Model | Cancer Type | Treatment Regimen | Key Findings |
| BL-2 secondary transplantation mouse model | Ph+ B-ALL | 5-10 mg/kg, i.p., 3x/week for 5 weeks[3] | Efficiently attenuated leukemia progression and significantly prolonged survival.[2][4][5] |
| BCR-ABL(T315I)-induced primary B-ALL mouse model | TKI-resistant Ph+ B-ALL | 5-10 mg/kg, i.v., 3x/week for 8 weeks[3] | Potent anti-leukemia effects and significantly extended survival.[2][4][5] |
| Patient-Derived Xenograft (PDX) model (relapsed Ph+ B-ALL) | Relapsed Ph+ B-ALL | Not specified | Significantly extended survival.[2][4] |
| SU-DHL-6 xenograft model | Diffuse Large B-cell Lymphoma | 2.5, 5, 10, 20 mg/kg, i.v., 3x/week | Dose-dependent tumor inhibition; 57.35% inhibition at 2.5 mg/kg.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
HDAC Enzymatic Activity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various HDAC subtypes.
-
Method: Biochemical assays were utilized to measure the enzymatic activity of recombinant human HDAC isoforms in the presence of varying concentrations of this compound. The specific substrate and detection method would be dependent on the commercial assay kit used (e.g., fluorometric or colorimetric). Data is typically analyzed using non-linear regression to calculate IC50 values.
Cell Proliferation Assay
-
Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines.
-
Method: Ph+ leukemic cell lines (e.g., LAMA84, BL-2) were seeded in 96-well plates and treated with a range of concentrations of this compound for 24, 48, and 72 hours.[8] Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
Apoptosis Assay
-
Objective: To determine if this compound induces apoptosis in cancer cells.
-
Method: Cells were treated with various concentrations of this compound for a specified time (e.g., 24 hours).[3] Apoptosis was quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V-positive cells are considered apoptotic.
In Vivo Tumor Models
-
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
-
Method:
-
Cell Line Xenografts: Immunocompromised mice (e.g., NOD/SCID) were subcutaneously or intravenously injected with human cancer cells (e.g., SU-DHL-6).[7]
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients with relapsed Ph+ B-ALL were implanted into immunocompromised mice.[2]
-
Treatment: Once tumors were established, mice were treated with this compound or a vehicle control according to a specified dosing schedule.[3]
-
Efficacy Assessment: Tumor volume was measured regularly, and survival was monitored. At the end of the study, tumors and organs could be harvested for further analysis (e.g., Western blot, immunohistochemistry).
-
Caption: Preclinical Experimental Workflow for this compound.
Pharmacokinetics and Safety
Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties and low toxicity.[2][4][5] Long-term toxicity and hERG blockade assays were conducted as part of the safety evaluation.[2][5] An injectable formulation of this compound was developed to overcome the poor solubility of the parent compound, which improved its stability and pharmacokinetic profile.[9]
Conclusion
The preclinical data for this compound strongly support its development as a potent and selective HDAC inhibitor for the treatment of hematologic malignancies. Its multifaceted mechanism of action, involving direct induction of apoptosis and modulation of the tumor microenvironment, positions it as a promising therapeutic candidate.[1] The robust in vitro and in vivo efficacy, particularly in models of TKI-resistant and relapsed disease, highlights its potential to address significant unmet medical needs.[2][4][5] Further clinical investigation is warranted to translate these promising preclinical findings into patient benefit.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Mesylate Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical and first-in-human of this compound mesylate, a novel selective HDAC I/IIb inhibitor, in relapsed/refractory multiple myeloma and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic efficacy of an injectable formulation of this compound mesylate in SU-DHL-6 tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HDAC I/IIb selective inhibitor this compound Mesylate combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Purinostat's Molecular Landscape: A Technical Guide to Targets Beyond Histone Deacetylases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Purinostat is a potent and selective inhibitor of Class I and Class IIb histone deacetylases (HDACs), demonstrating significant promise in preclinical and clinical studies for hematological malignancies.[1][2][3][4][5] While its primary mechanism of action is attributed to the induction of histone hyperacetylation and subsequent modulation of gene expression, a comprehensive understanding of its full molecular target profile is crucial for predicting efficacy, understanding potential side effects, and identifying novel therapeutic applications. This technical guide delves into the known HDAC targets of this compound, explores its potential molecular targets beyond this enzyme class based on its chemical structure and emerging research, and provides detailed experimental protocols for their identification and validation.
Established Histone Deacetylase Targets of this compound
This compound's primary targets are well-characterized as Class I and Class IIb HDACs. Its inhibitory activity is summarized in the table below.
| Target | IC50 (nM) | Target Class |
| HDAC1 | 0.81 | Class I |
| HDAC2 | 1.4 | Class I |
| HDAC3 | 1.7 | Class I |
| HDAC8 | 3.8 | Class I |
| HDAC6 | 11.5 | Class IIb |
| HDAC10 | 1.1 | Class IIb |
| HDAC4 | 1072 | Class IIa |
| HDAC5 | 426 | Class IIa |
| HDAC7 | 690 | Class IIa |
| HDAC9 | 622 | Class IIa |
| HDAC11 | 3348 | Class IV |
This data is a compilation from publicly available sources. Actual values may vary depending on assay conditions.
The inhibition of these HDACs by this compound leads to downstream effects on various signaling pathways critical for cancer cell survival and proliferation.
Caption: Known signaling consequences of this compound's HDAC inhibition.
Potential Non-HDAC Molecular Targets
While the downstream effects of HDAC inhibition are significant, the chemical structure of this compound suggests the potential for direct interactions with other protein classes. Identifying these "off-targets" is critical for a complete understanding of this compound's pharmacology.
Protein Kinases
This compound belongs to the purine-benzohydroxamate class of compounds. Structurally related molecules that combine purine (B94841) scaffolds (common in kinase inhibitors) with hydroxamate moieties have been shown to possess dual inhibitory activity against both HDACs and protein kinases. For instance, a study on such hybrid molecules demonstrated potent inhibition of Janus kinases (JAK2 and JAK3)[6]. This raises the possibility that this compound itself may interact with a range of protein kinases.
Metallo-β-lactamase Domain-containing Protein 2 (MBLAC2)
Chemical proteomics studies have revealed that many hydroxamic acid-based HDAC inhibitors share a common off-target: MBLAC2[7][8]. MBLAC2 is a metalloenzyme with a catalytic mechanism that, like HDACs, involves a zinc ion. The hydroxamic acid moiety is an effective zinc-binding group, providing a strong chemical basis for this interaction. Given that this compound is a hydroxamic acid derivative, its potential interaction with MBLAC2 warrants investigation.
Experimental Protocols for Target Identification and Validation
The following sections provide detailed methodologies for researchers to investigate the potential non-HDAC targets of this compound.
Kinase Profiling
A broad kinase screen is the first step in identifying potential kinase targets. The KINOMEscan™ platform is a widely used method for this purpose.
Caption: Workflow for kinase profiling of this compound.
Protocol: KINOMEscan Profiling
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. For the primary screen, a 1 µM final concentration is typically used.
-
Assay Principle: The KINOMEscan assay is a competition binding assay. An immobilized active-site directed ligand is used to capture the kinase of interest. The ability of this compound to compete with this ligand for binding to the kinase is measured.
-
Assay Execution (performed by a service provider like Eurofins DiscoverX):
-
A panel of recombinant human kinases (e.g., 468 kinases) is used.
-
Each kinase is incubated with the immobilized ligand and this compound at the desired concentration.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of a DNA tag conjugated to the kinase.
-
-
Data Analysis:
-
The results are reported as percent inhibition relative to a DMSO control.
-
A high percent inhibition (e.g., >90%) indicates a potential interaction.
-
-
Follow-up Studies:
-
For identified hits, a dose-response curve is generated by testing a range of this compound concentrations to determine the dissociation constant (Kd).
-
Hits should be validated using an orthogonal method, such as a direct enzymatic activity assay with the purified kinase.
-
Chemical Proteomics for Unbiased Target Discovery
Affinity-based chemical proteomics is a powerful method to identify direct binding partners of a small molecule from the entire proteome.
Caption: Workflow for chemical proteomics-based target identification.
Protocol: Affinity-Based Chemical Proteomics
-
Probe Synthesis: Synthesize a this compound derivative with a linker attached to a position that does not interfere with its binding to HDACs, and conjugate it to biotin. A control probe with a structurally similar but inactive molecule should also be synthesized.
-
Cell Lysis:
-
Culture cells of interest (e.g., a sensitive cancer cell line) to ~80% confluency.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Affinity Purification:
-
Incubate the clarified lysate with the biotinylated this compound probe (and the control probe in a separate experiment) for 2-4 hours at 4°C.
-
Add streptavidin-coated magnetic beads and incubate for another hour to capture the probe-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Protein Elution and Digestion:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS).
-
Alternatively, perform an on-bead trypsin digestion to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins.
-
Proteins that are significantly enriched in the this compound-probe pulldown compared to the control-probe pulldown are considered potential binding partners.
-
Biochemical Assay for MBLAC2 Inhibition
A direct enzymatic assay can be used to determine if this compound inhibits the activity of MBLAC2.
Protocol: MBLAC2 Activity Assay
-
Reagents:
-
Recombinant human MBLAC2 enzyme.
-
A suitable substrate for MBLAC2 (e.g., a fluorogenic esterase substrate like 4-methylumbelliferyl acetate).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
This compound and a known MBLAC2 inhibitor (positive control).
-
-
Assay Procedure (in a 96- or 384-well plate):
-
Add assay buffer to each well.
-
Add varying concentrations of this compound (or controls) to the wells.
-
Add the MBLAC2 enzyme and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the reaction velocity against the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Conclusion
While this compound's therapeutic effects are primarily driven by its potent inhibition of Class I and IIb HDACs, a thorough investigation into its potential non-HDAC targets is essential for a complete pharmacological profile. Based on its chemical structure, protein kinases and the metalloenzyme MBLAC2 are plausible off-targets. The experimental protocols detailed in this guide provide a robust framework for researchers to identify and validate these potential interactions, ultimately leading to a deeper understanding of this compound's mechanism of action and facilitating its continued development as a safe and effective therapeutic agent.
References
- 1. This compound Mesylate Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDAC I/IIb selective inhibitor this compound Mesylate combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HDAC I/IIb selective inhibitor this compound Mesylate combined with GLS1 inhibition effectively eliminates CML stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HDAC specificity and kinase off-targeting by purine-benzohydroxamate anti-hematological tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Proteomics Reveals MBLAC2 as a Major Off-Target of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Purinostat Mesylate in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinostat mesylate is a potent and selective inhibitor of Class I and Class IIb histone deacetylases (HDACs).[1][2] By altering the acetylation status of histones and other non-histone proteins, this compound mesylate modulates gene expression, leading to the induction of apoptosis, cell cycle arrest, and inhibition of proliferation in various cancer cell lines.[1][2] These application notes provide detailed protocols for utilizing this compound mesylate in fundamental in vitro cell culture experiments to assess its biological activity.
Mechanism of Action
This compound mesylate exerts its anti-cancer effects by inhibiting HDAC enzymes, which leads to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes. Additionally, this compound mesylate has been shown to downregulate the expression of key oncogenic proteins such as BCR-ABL and c-MYC.[2] This multifaceted mechanism contributes to the induction of apoptosis and cell cycle arrest in susceptible cancer cells.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound Mesylate on Hematological Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value | Reference |
| LAMA84 | Chronic Myeloid Leukemia | Cell Viability | Proliferation | < 10 nM | [1] |
| K562 | Chronic Myeloid Leukemia | Cell Viability | Proliferation | < 10 nM | [1] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent effect of this compound mesylate on the viability of cancer cell lines, such as K562 and LAMA84.
Materials:
-
This compound mesylate
-
Cancer cell lines (e.g., K562, LAMA84)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound mesylate in DMSO.
-
Perform serial dilutions of this compound mesylate in complete culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM. A vehicle control (DMSO at the same final concentration as the highest drug concentration) should be included.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[3]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound mesylate to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound mesylate using flow cytometry.
Materials:
-
This compound mesylate
-
Cancer cell lines
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed approximately 1 x 10⁶ cells per well in 6-well plates with complete culture medium.[6]
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound mesylate (e.g., 10 nM, 20 nM, 50 nM) and a vehicle control for 24 to 48 hours.
-
-
Cell Harvesting and Washing:
-
Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Wash the collected cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[6]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the effect of this compound mesylate on cell cycle distribution.
Materials:
-
This compound mesylate
-
Cancer cell lines
-
6-well cell culture plates
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
PI/RNase Staining Buffer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound mesylate (e.g., 20 nM) and a vehicle control for 24 hours.[1]
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This protocol details the detection of changes in protein expression and histone acetylation following treatment with this compound mesylate.
Materials:
-
This compound mesylate
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound mesylate (e.g., 20 nM) for the desired time (e.g., 24 hours).[1]
-
Wash cells with ice-cold PBS and lyse them with cell lysis buffer on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[10]
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[10]
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies and dilutions:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Mandatory Visualization
Caption: Signaling Pathway of this compound Mesylate.
Caption: Experimental Workflow for In Vitro Analysis.
References
- 1. HDAC I/IIb selective inhibitor this compound Mesylate combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Mesylate Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic induction of apoptosis in a cell model of human leukemia K562 by nitroglycerine and valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. kumc.edu [kumc.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. merckmillipore.com [merckmillipore.com]
Determining Optimal Purinostat Concentration for Leukemia Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinostat, a selective inhibitor of Class I and Class IIb histone deacetylases (HDACs), has demonstrated significant anti-leukemic activity. By modulating the acetylation status of histones and other proteins, this compound influences gene expression, leading to cell cycle arrest, induction of apoptosis, and inhibition of proliferation in leukemia cells. These application notes provide a comprehensive guide for determining the optimal concentration of this compound for various leukemia cell lines, including detailed protocols for key experimental assays and a summary of its effects on cellular pathways.
Mechanism of Action
This compound mesylate selectively inhibits HDACs at low nanomolar concentrations.[1] Specifically, it targets Class I HDACs (HDAC1, 2, 3, and 8) and Class IIb HDACs (HDAC6 and 10).[1] Inhibition of these enzymes leads to an accumulation of acetylated histones (like Ac-H3 and Ac-H4), altering chromatin structure and reactivating the transcription of tumor suppressor genes.[1] This epigenetic modulation disrupts critical cellular processes in cancer cells, including the downregulation of key oncogenic proteins such as BCR-ABL and c-MYC in Philadelphia chromosome-positive (Ph+) leukemia.[2][3] Furthermore, this compound has been shown to decrease the levels of the chaperone protein HSP90, which is crucial for the stability of many oncoproteins.[1]
Data Presentation
The following tables summarize the inhibitory activity of this compound mesylate against specific HDAC enzymes and its cytotoxic effects on various hematologic cancer cell lines.
Table 1: Inhibitory Activity (IC50) of this compound Mesylate Against HDAC Subtypes [4]
| HDAC Subtype | Class | IC50 (nmol/L) |
| HDAC1 | I | 0.81 |
| HDAC2 | I | 1.4 |
| HDAC3 | I | 1.7 |
| HDAC8 | I | 3.8 |
| HDAC6 | IIb | 11.5 |
| HDAC10 | IIb | 1.1 |
| HDAC4 | IIa | 1072 |
| HDAC5 | IIa | 426 |
| HDAC7 | IIa | 690 |
| HDAC9 | IIa | 622 |
| HDAC11 | IV | 3348 |
Table 2: Anti-proliferative Activity (IC50) of this compound Mesylate in Hematologic Cancer Cell Lines [4]
| Cell Line | Cancer Type | IC50 (nmol/L) |
| BL-2 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 0.8 ± 0.1 |
| LAMA84 | Chronic Myeloid Leukemia (CML) | 18.5 ± 2.1 |
| K562 | Chronic Myeloid Leukemia (CML) | 8.9 ± 1.2 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 1.5 ± 0.3 |
| MOLM13 | Acute Myeloid Leukemia (AML) | 2.1 ± 0.4 |
| U937 | Histiocytic Lymphoma | 4.3 ± 0.7 |
| HL-60 | Acute Promyelocytic Leukemia (APL) | 6.7 ± 0.9 |
| NB4 | Acute Promyelocytic Leukemia (APL) | 5.2 ± 0.6 |
| Jeko-1 | Mantle Cell Lymphoma (MCL) | 3.1 ± 0.5 |
| Mino | Mantle Cell Lymphoma (MCL) | 2.8 ± 0.4 |
| Granta-519 | Mantle Cell Lymphoma (MCL) | 4.5 ± 0.8 |
| Z-138 | Mantle Cell Lymphoma (MCL) | 3.7 ± 0.6 |
| HBL-1 | Diffuse Large B-cell Lymphoma (DLBCL) | 7.2 ± 1.1 |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL) | 6.5 ± 0.9 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 8.1 ± 1.3 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | 5.9 ± 0.8 |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma (DLBCL) | 4.8 ± 0.7 |
| Raji | Burkitt's Lymphoma | 9.3 ± 1.5 |
| Daudi | Burkitt's Lymphoma | 10.1 ± 1.7 |
| MM.1S | Multiple Myeloma (MM) | 12.4 ± 2.0 |
| U266 | Multiple Myeloma (MM) | 15.6 ± 2.5 |
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (CCK-8 Method)
This protocol is for determining the cytotoxic effect of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., LAMA84, K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For suspension cells, gently centrifuge the plate to settle the cells.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0-100 nM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Add 10 µL of the diluted this compound solutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Treated and control leukemia cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with various concentrations of this compound (e.g., 0-60 nM) for 24 hours.[1]
-
Cell Harvesting: Collect the cells (including floating cells in the supernatant) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Treated and control leukemia cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with various concentrations of this compound (e.g., 0-40 nM) for 24 hours.[1]
-
Cell Harvesting: Collect approximately 1 x 10^6 cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels following this compound treatment.
Materials:
-
Treated and control leukemia cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ac-H3, anti-Ac-H4, anti-HSP90, anti-BCR-ABL, anti-c-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat leukemia cells with various concentrations of this compound (e.g., 0-40 nM) for 24 hours.[1]
-
Protein Extraction: Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a potent and selective HDAC inhibitor with significant anti-leukemic properties. The protocols outlined in these application notes provide a framework for researchers to effectively determine the optimal concentration of this compound for their specific leukemia cell lines of interest. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and protein expression, a comprehensive understanding of its therapeutic potential can be achieved. The provided data and pathway diagrams offer valuable context for designing experiments and interpreting results in the ongoing research and development of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Mesylate Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
Application of Purinostat in Patient-Derived Xenograft (PDX) Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinostat is a potent and highly selective inhibitor of Class I and Class IIb histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[1][2] Aberrant HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and the activation of oncogenic pathways. By inhibiting these specific HDACs, this compound can restore normal gene expression patterns, leading to cell cycle arrest, apoptosis, and suppression of tumor growth. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a vital tool in preclinical cancer research. These models closely recapitulate the heterogeneity and molecular characteristics of the original human tumor, providing a more predictive platform for evaluating the efficacy of novel cancer therapeutics like this compound.[3][4][5]
This document provides detailed application notes and protocols for utilizing this compound in PDX models, focusing on its mechanism of action, experimental methodologies, and data interpretation.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by selectively inhibiting HDACs 1, 2, 3 (Class I) and 6, 10 (Class IIb). This inhibition leads to the hyperacetylation of histone and non-histone proteins, resulting in a more open chromatin structure and the reactivation of silenced tumor suppressor genes. Key signaling pathways affected by this compound include the downregulation of oncogenic drivers such as c-MYC and the activation of the p53 tumor suppressor pathway.[1][6]
The inhibition of HDACs by this compound leads to the acetylation and subsequent stabilization and activation of p53.[6] Activated p53 can then induce cell cycle arrest and apoptosis. Furthermore, this compound has been shown to downregulate the expression of c-MYC, a critical oncogene involved in cell proliferation and survival.[1] The reduction of c-MYC's transcriptional activity is a key mechanism of this compound's anti-cancer effects.
References
- 1. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crownbio.com [crownbio.com]
- 4. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 5. criver.com [criver.com]
- 6. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Purinostat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinostat is a selective inhibitor of Class I and Class IIb histone deacetylases (HDACs) that has demonstrated potent anti-neoplastic activity, particularly in hematological malignancies.[1][2] By inhibiting HDAC enzymes, this compound leads to the accumulation of acetylated histones and other non-histone proteins, which in turn modulates the transcription of various genes involved in cell cycle regulation and apoptosis.[1] A key mechanism of this compound's anti-cancer effect is the induction of programmed cell death, or apoptosis.[3][4]
Flow cytometry is a powerful and widely used technique for the quantitative analysis of apoptosis at the single-cell level. The use of fluorescent probes such as Annexin V and propidium (B1200493) iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. This application note provides a detailed protocol for the analysis of apoptosis in cancer cell lines, such as the human Burkitt's lymphoma cell line BL-2 and the chronic myeloid leukemia cell line LAMA84, following treatment with this compound.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[5] Annexin V is a calcium-dependent protein with a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry.[5] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.[5] By using both Annexin V and PI, one can distinguish between different cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Data Presentation
The following tables summarize representative quantitative data on the dose-dependent and time-dependent induction of apoptosis by this compound in leukemia cell lines, as analyzed by Annexin V/PI flow cytometry.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in BL-2 and LAMA84 Cells at 24 Hours
| Cell Line | This compound Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| BL-2 | 0 (Vehicle) | 3.2 ± 0.5 | 2.1 ± 0.3 | 5.3 ± 0.8 |
| 1 | 10.5 ± 1.2 | 4.3 ± 0.6 | 14.8 ± 1.8 | |
| 2 | 25.8 ± 2.1 | 8.7 ± 1.1 | 34.5 ± 3.2 | |
| 4 | 45.1 ± 3.5 | 15.2 ± 1.9 | 60.3 ± 5.4 | |
| LAMA84 | 0 (Vehicle) | 2.8 ± 0.4 | 1.9 ± 0.2 | 4.7 ± 0.6 |
| 20 | 12.3 ± 1.5 | 5.1 ± 0.7 | 17.4 ± 2.2 | |
| 40 | 28.9 ± 2.8 | 10.4 ± 1.3 | 39.3 ± 4.1 | |
| 80 | 52.6 ± 4.1 | 20.1 ± 2.5 | 72.7 ± 6.6 |
Data are presented as mean ± standard deviation from three independent experiments and are representative based on published graphical data.[1]
Table 2: Time-Dependent Induction of Apoptosis by this compound in a Leukemia Cell Line
| Time (hours) | This compound Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| 0 | 20 | 2.5 ± 0.3 | 1.5 ± 0.2 | 4.0 ± 0.5 |
| 12 | 20 | 8.1 ± 0.9 | 3.2 ± 0.4 | 11.3 ± 1.3 |
| 24 | 20 | 18.7 ± 1.7 | 7.9 ± 0.9 | 26.6 ± 2.6 |
| 48 | 20 | 35.2 ± 3.1 | 18.5 ± 2.0 | 53.7 ± 5.1 |
| 72 | 20 | 25.4 ± 2.4 | 40.1 ± 3.8 | 65.5 ± 6.2 |
Data are presented as mean ± standard deviation from three independent experiments and are representative of typical time-course responses.
Experimental Protocols
Materials and Reagents
-
This compound mesylate
-
Leukemia cell lines (e.g., BL-2, LAMA84)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
6-well tissue culture plates
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and PI
-
Cell Seeding: Seed the leukemia cells in 6-well plates at a density of 2 x 10^5 cells/mL in complete culture medium. Allow the cells to grow for 24 hours before treatment.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 4 nM for BL-2; 0, 20, 40, 80 nM for LAMA84) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Cell Harvesting:
-
For suspension cells, carefully collect the cells from each well into separate 1.5 mL microcentrifuge tubes.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Washing:
-
Wash the cell pellet twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate single-color controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI) to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Signaling Pathways and Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound, as an HDAC inhibitor, induces apoptosis through both the intrinsic and extrinsic pathways. It leads to the acetylation of histone and non-histone proteins, which alters gene expression. Notably, this compound has been shown to downregulate the expression of key survival proteins in leukemia cells, such as the fusion protein BCR-ABL and the oncoprotein c-MYC.[1][3] This disrupts pro-survival signaling and promotes the activation of pro-apoptotic proteins. The subsequent activation of caspases leads to the execution of the apoptotic program.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for Flow Cytometry Analysis
The following diagram illustrates the key steps in the experimental workflow for analyzing this compound-induced apoptosis using flow cytometry.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Mesylate Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC I/IIb selective inhibitor this compound Mesylate combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Injectable Formulation of Purinostat for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinostat is a potent and selective inhibitor of Class I and IIb histone deacetylases (HDACs), demonstrating significant therapeutic potential in preclinical and clinical studies for various hematologic malignancies.[1][2][3][4][5] A major challenge in its development has been its profound insolubility in aqueous solutions, necessitating the development of a specialized injectable formulation to enable clinical advancement.[1][6] This document provides detailed application notes and protocols for the preparation and evaluation of an injectable this compound formulation, specifically a this compound mesylate (PM) inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD), which has been shown to significantly enhance its solubility and facilitate intravenous administration.[6][7][8][9]
Mechanism of Action
This compound exerts its anti-cancer effects through the selective inhibition of HDAC enzymes, particularly isoforms 1, 2, 3, 6, 8, and 10.[2][4] This inhibition leads to the hyperacetylation of histone and non-histone proteins, resulting in the epigenetic modulation of key oncogenic pathways.[1] Downstream effects include the direct induction of tumor cell apoptosis, cell cycle arrest, and the potentiation of antitumor immunity by remodeling the tumor microenvironment.[1][2][5] Key pathways and proteins affected include BCR-ABL, c-Myc, β-Catenin, EZH2, and mTOR.[1][3][5][7]
Data Presentation
Table 1: In Vitro HDAC Inhibitory Activity of this compound Mesylate
| HDAC Isoform | Class | IC₅₀ (nM) |
| HDAC1 | I | 0.81 |
| HDAC2 | I | 1.4 |
| HDAC3 | I | 1.7 |
| HDAC8 | I | 3.8 |
| HDAC6 | IIb | 11.5 |
| HDAC10 | IIb | 1.1 |
| HDAC4 | IIa | 1072 |
| HDAC5 | IIa | 426 |
| HDAC7 | IIa | 690 |
| HDAC9 | IIa | 622 |
| HDAC11 | IV | 3348 |
| Data compiled from MedChemExpress and Clinical Cancer Research.[2][4] |
Table 2: Solubility Enhancement of this compound Mesylate (PM) with HP-β-CD
| Formulation | Solubility (mg/mL) | Fold Increase |
| PM in Water | ~0.0092 | - |
| PM/HP-β-CD | 2.02 | ~220 |
| Data from a study on an injectable formulation of this compound mesylate.[8][9] |
Table 3: Summary of Clinical Trial Data for Injectable this compound Mesylate
| Indication | Phase | Dosing Regimen | Overall Response Rate (ORR) | Reference |
| Relapsed/Refractory (r/r) Lymphoma & MM | I | 1.2-15 mg/m² IV on Days 1, 4, 8, 11 of a 21-day cycle | 56.2% (Lymphoma) | ASH Publications[10] |
| r/r Diffuse Large B-cell Lymphoma (DLBCL) | IIa | 8.4 and 11.2 mg/m² IV on Days 1, 4, 8, 11 of a 21-day cycle | 71.4% | ASCO Publications[5][11] |
| r/r DLBCL | IIb | 11.2 mg/m² IV on Days 1, 4, 8, 11 of a 21-day cycle | 60.5% | ASCO Publications[12][13] |
Experimental Protocols
Protocol 1: Preparation of Injectable this compound Mesylate/HP-β-CD Inclusion Complex
This protocol is based on the kneading method, which is effective for poorly water-soluble drugs.[14]
Materials:
-
This compound Mesylate (PM) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection (WFI)
-
Ethanol (B145695) (50% in WFI)
-
Sterile mortar and pestle
-
Sterile spatula
-
Vacuum oven or desiccator
-
Sterile 0.22 µm syringe filter
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of PM to HP-β-CD (e.g., 1:2). Calculate the required mass of each component.
-
Slurry Formation: In a sterile mortar, add the calculated amount of HP-β-CD. Slowly add a small volume of 50% ethanol while triturating with the pestle to form a homogenous, slurry-like consistency.[14]
-
Incorporation of PM: Gradually add the calculated amount of PM powder to the slurry.
-
Kneading: Continue to triturate the mixture vigorously for at least 60 minutes to ensure thorough mixing and complex formation. The mixture should maintain a paste-like consistency.
-
Drying: Spread the resulting paste in a thin layer on a sterile surface and dry under vacuum at a controlled temperature (e.g., 25-40°C) for 24 hours or until a constant weight is achieved. Alternatively, air dry in a desiccator.[14]
-
Pulverization: Gently pulverize the dried complex into a fine powder using the mortar and pestle.
-
Reconstitution for Injection: On the day of use, dissolve the powdered PM/HP-β-CD complex in Sterile WFI to the desired final concentration (e.g., 2 mg/mL of PM).
-
Sterilization: Sterilize the final solution by passing it through a sterile 0.22 µm syringe filter into a sterile vial.
-
Quality Control: Confirm the concentration of PM in the final solution using a validated analytical method such as HPLC. Assess for clarity and absence of particulate matter.
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Tumor Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of the injectable this compound formulation in mice.
Materials:
-
Cancer cell line (e.g., SU-DHL-6 for DLBCL)[6]
-
Immunodeficient mice (e.g., NOD-SCID or Athymic Nude)
-
Sterile PBS and cell culture medium
-
Matrigel (optional, can improve tumor take rate)
-
Injectable this compound formulation (from Protocol 1)
-
Vehicle control (e.g., the HP-β-CD solution without this compound)
-
Calipers for tumor measurement
-
Syringes and needles for cell implantation and drug administration
Procedure:
-
Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase, wash with sterile PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 5-10 x 10⁶ cells per 100 µL). Maintain cell viability above 90%.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 100 µL) into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, begin measuring their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).
-
Drug Administration: Administer the injectable this compound formulation or vehicle control to the respective groups. The route of administration (e.g., intravenous tail vein injection or intraperitoneal injection) and dosing schedule should be based on previous studies (e.g., 5-10 mg/kg, three times a week).[2]
-
Efficacy Endpoints: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI). The study can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Data Analysis: At the end of the study, calculate the TGI for the treatment group compared to the vehicle control. Tumors may be excised, weighed, and processed for further analysis (e.g., Western blot, flow cytometry).
Protocol 3: Pharmacokinetic (PK) Study in Mice
This protocol outlines a basic procedure for assessing the PK profile of injectable this compound.
Materials:
-
Male C57BL/6 or other appropriate mouse strain
-
Injectable this compound formulation
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge for plasma separation
-
Validated LC-MS/MS method for this compound quantification[15]
Procedure:
-
Animal Dosing: Administer a single dose of the injectable this compound formulation to a cohort of mice via the intended clinical route (e.g., intravenous bolus at 5 mg/kg).
-
Serial Blood Sampling: Collect small volumes of blood (e.g., 20-30 µL) from each mouse at multiple time points post-administration.[16] A typical time course might include: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours. Blood can be collected via submandibular or saphenous vein bleeding.[16]
-
Plasma Preparation: Immediately transfer blood samples into tubes containing an anticoagulant (e.g., K₂EDTA). Centrifuge at 2,000-4,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to new, labeled tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[15]
-
PK Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Protocol 4: Analysis of Target Engagement and Downstream Effects
A. HDAC Activity Assay
To confirm this compound's activity in treated cells or tissues, a fluorometric HDAC activity assay can be used.
Materials:
-
Commercial HDAC Activity Assay Kit (e.g., from Millipore, Cayman Chemical, or EpigenTek)[1][3][4]
-
Nuclear extract from treated and untreated cells/tissues
-
Fluorometric plate reader
Procedure:
-
Prepare nuclear extracts from tumor tissues or cell lines treated with this compound or vehicle.
-
Follow the manufacturer's protocol for the specific HDAC activity assay kit.
-
Typically, the nuclear extract (containing HDAC enzymes) is incubated with a fluorogenic acetylated substrate.
-
Deacetylation of the substrate by active HDACs is followed by the addition of a developer solution, which generates a fluorescent signal.
-
Measure fluorescence using a plate reader (e.g., excitation 350-380 nm, emission 440-460 nm).[1]
-
Compare the HDAC activity in this compound-treated samples to vehicle-treated controls. A significant decrease in fluorescence indicates HDAC inhibition.
B. Western Blot for Downstream Proteins (e.g., c-Myc)
To verify the mechanism of action, assess the levels of proteins known to be modulated by this compound.
Materials:
-
Protein lysates from treated and untreated cells/tissues
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-c-Myc, anti-EZH2, anti-acetyl-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Prepare whole-cell or nuclear lysates from tumors or cells treated with this compound or vehicle.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-c-Myc) overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression. A decrease in c-Myc or EZH2 and an increase in acetyl-H3 would be expected with this compound treatment.[5]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 5. unmc.edu [unmc.edu]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. m.youtube.com [m.youtube.com]
- 8. iipseries.org [iipseries.org]
- 9. Methods for Preclinical Assessment of the Efficacy of Anticancer Medicines in vivo (Review) | Vasyutina | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 10. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 11. oatext.com [oatext.com]
- 12. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sciensage.info [sciensage.info]
- 15. benchchem.com [benchchem.com]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Purinostat Insolubility for Experimental Use
Welcome to the technical support center for Purinostat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges associated with this compound in experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working with this compound?
A1: The main challenge with this compound Mesylate (PM) is its poor solubility in aqueous solutions.[1] This can lead to difficulties in preparing stock solutions, achieving desired concentrations in cell culture media, and formulating vehicles for in vivo administration.
Q2: What is the recommended solvent for dissolving this compound for in vitro studies?
A2: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to create a concentrated stock solution.[2] It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept low (typically <0.5%) to avoid cytotoxicity.[3]
Q3: How can I increase the aqueous solubility of this compound for in vivo studies?
A3: To enhance the water solubility of this compound for in vivo applications, formulation with cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), is a highly effective method.[1] This approach can increase the solubility by over 200-fold.[1] Co-solvents like arginine and meglumine (B1676163) can further improve solubility and stability in saline solutions.[2]
Q4: I'm observing precipitation when I dilute my this compound stock solution in cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Increase the volume of media: Try adding the stock solution to a smaller, intermediate volume of media first, mix well, and then transfer this to the final culture volume.
-
Vortex immediately after dilution: Briefly and gently vortex the solution immediately after adding the DMSO stock to the aqueous medium to ensure rapid and uniform dispersion.
-
Lower the working concentration: If precipitation persists, you may need to use a lower working concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low temperature. | Increase the volume of DMSO. Gentle warming to 37°C and brief sonication can aid dissolution. |
| Precipitate forms in the stock solution during storage. | Improper storage or solvent evaporation. | Ensure vials are sealed tightly. For long-term stability, store aliquots at -80°C. Before use, bring the vial to room temperature and vortex to re-dissolve any precipitate.[4][5] |
| Inconsistent results in cell-based assays. | Incomplete dissolution or precipitation in media. | Prepare fresh dilutions for each experiment. Visually inspect for any precipitate before adding to cells. Consider using a formulation with HP-β-CD even for in vitro work if solubility issues persist. |
| Toxicity observed in vehicle control group (in vivo). | High concentration of co-solvents. | Optimize the vehicle formulation to use the minimum amount of solubilizing agents required. Ensure the vehicle components are well-tolerated by the animal model. |
Data Presentation: this compound Solubility
| Solvent/Vehicle | Achievable Concentration | Notes |
| Water | 9.18 µg/mL | Intrinsic solubility is very low.[1] |
| DMSO | ≥10 mM | Suitable for preparing high-concentration stock solutions for in vitro use.[4][5] |
| 10% (w/v) HP-β-CD in water | 2.02 mg/mL | Significantly increases aqueous solubility.[1] |
| Injectable Formulation (PMF) with HP-β-CD, arginine, and meglumine in 0.9% NaCl | >10 mg/mL | Overcomes poor solubility and improves stability for in vivo administration.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound Mesylate powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or use brief sonication to facilitate dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[4][5]
Protocol 2: Preparation of Injectable this compound Formulation for In Vivo Studies
This protocol is based on the preparation of a this compound Mesylate/HP-β-CD inclusion complex.[1]
-
Prepare HP-β-CD Solution: Add 10% (w/v) HP-β-CD to deionized water and stir for 2 hours at 37°C.
-
Add this compound: Add the this compound Mesylate powder to the HP-β-CD solution and stir for 24 hours.
-
Filtration: Filter the solution through a 0.22-µm membrane to remove any undissolved compound.
-
Lyophilization (Optional): For long-term storage and stability, the filtered solution can be mixed with lyophilized excipients such as arginine, meglumine, and mannitol, and then freeze-dried. The lyophilized powder can be reconstituted in normal saline before injection.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to acclimate for approximately 1 hour.
-
Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Add 100 µL of the medium containing different concentrations of this compound to the experimental wells. Add fresh medium with the same final DMSO concentration to the control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) in a cell culture incubator at 37°C with 5% CO2.
-
MTT Assay: Following incubation, perform an MTT assay to determine cell viability according to the manufacturer's instructions.
-
Data Analysis: Calculate the cell survival rate for each concentration and determine the IC50 value.[1]
Visualizations
Signaling Pathway of this compound Action
This compound is a selective inhibitor of HDAC classes I and IIb.[4][6] This inhibition leads to the accumulation of acetylated histones, altering gene expression. This results in the downregulation of oncogenic factors and the upregulation of tumor suppressor genes, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[6][7] Key signaling pathways affected include those involving c-Myc, β-Catenin, and mTOR.[5][8]
Caption: Mechanism of this compound via HDAC inhibition.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: Workflow for in vitro this compound experiments.
Troubleshooting Logic for Solubility Issues
This diagram provides a logical flow for addressing common solubility problems encountered with this compound.
Caption: Troubleshooting guide for this compound solubility.
References
- 1. Therapeutic efficacy of an injectable formulation of this compound mesylate in SU-DHL-6 tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC I/IIb selective inhibitor this compound Mesylate combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C23H26N10O3 | CID 122648367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Mesylate Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC I/IIb selective inhibitor this compound Mesylate combined with GLS1 inhibition effectively eliminates CML stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Purinostat, this center provides essential guidance on managing potential hematologic toxicities. This resource offers practical troubleshooting, answers to frequently asked questions, detailed experimental protocols, and visual aids to ensure the safe and effective use of this compound in a research setting.
Troubleshooting Guide: Real-time Issue Resolution
This section addresses specific hematologic adverse events that may arise during your experiments with this compound, offering step-by-step guidance.
❓ Issue: A significant drop in neutrophil counts (Neutropenia) is observed after this compound administration. What are the immediate steps?
Answer:
-
Confirm and Grade the Severity: Immediately perform a complete blood count (CBC) with differential to confirm the absolute neutrophil count (ANC). Grade the severity based on the Common Terminology Criteria for Adverse Events (CTCAE).
-
Pause this compound Dosing: For Grade 3 or 4 neutropenia, it is crucial to temporarily halt the administration of this compound.
-
Monitor Closely: Increase the frequency of CBC monitoring to weekly, or more often as clinically indicated, to track the neutrophil count.[1]
-
Consider Dose Modification: If the neutrophil count does not recover to Grade 1 or baseline in a timely manner, a dose reduction of this compound should be considered for subsequent cycles. Specific dose adjustment protocols from similar HDAC inhibitor trials can serve as a guide. For instance, for a nadir ANC of <0.5 x 10⁹/L, a 25% dose reduction in the following cycle may be warranted.[2]
-
Implement Supportive Care: In cases of severe or febrile neutropenia, consider the use of granulocyte colony-stimulating factor (G-CSF) as per established institutional guidelines to stimulate neutrophil recovery.
❓ Issue: Platelet counts have fallen dramatically (Thrombocytopenia) in our study subjects. How should we proceed?
Answer:
-
Verify Platelet Count and Grade: Perform a CBC to confirm the platelet count and determine the grade of thrombocytopenia.
-
Suspend Dosing: For Grade 3 or 4 thrombocytopenia, suspend this compound treatment immediately.
-
Monitor Platelet Levels: Monitor platelet counts weekly or more frequently.
-
Dose Adjustment Strategy: If the platelet count falls below 25,000/μL, a dose reduction of 25% for the next treatment cycle is a recommended strategy.[2] Treatment should only resume once the platelet count has recovered to a safe level (e.g., ≥50,000/μL).[3]
-
Supportive Measures: For severe thrombocytopenia with bleeding, platelet transfusions may be necessary.
❓ Issue: We are observing a consistent decline in hemoglobin levels (Anemia) in our this compound-treated cohort. What is the recommended course of action?
Answer:
-
Confirm and Assess Anemia: Confirm the hemoglobin levels through a CBC and assess for any clinical signs of anemia.
-
Evaluate for Other Causes: Rule out other potential causes of anemia, such as bleeding or hemolysis.
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Dose Modification and Supportive Care: While dose modifications for anemia are less common than for neutropenia or thrombocytopenia, persistent or severe anemia may require a delay in treatment or a dose reduction of this compound. Supportive care may include red blood cell transfusions for symptomatic anemia.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the hematologic side effects of this compound.
1. What are the most common hematologic toxicities associated with this compound?
Based on clinical trial data, the most frequently reported Grade ≥3 hematologic toxicities are thrombocytopenia (low platelets) and neutropenia (low neutrophils).[1][2][4][5] Anemia, leukocytopenia (low white blood cells), and lymphocytopenia (low lymphocytes) have also been observed.[1][4]
2. What is the underlying mechanism for this compound-related hematologic toxicities?
This compound is a selective inhibitor of histone deacetylases (HDACs) class I and IIb.[1] HDACs play a crucial role in regulating gene expression. By inhibiting HDACs, this compound can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure.[6] This can alter the expression of genes that control cell cycle progression, differentiation, and apoptosis in hematopoietic (blood-forming) stem and progenitor cells, potentially leading to myelosuppression.[7][8]
3. How soon after starting this compound can we expect to see hematologic changes?
The onset of hematologic toxicities can vary. It is essential to establish a baseline CBC before initiating this compound and to monitor blood counts regularly throughout the study. In clinical trials of HDAC inhibitors, hematologic adverse events are often observed within the initial treatment cycles.[3]
4. Are the hematologic toxicities associated with this compound reversible?
Generally, drug-induced hematologic toxicities are reversible upon discontinuation or dose reduction of the causative agent.[9] Close monitoring is key to managing these events and allowing for recovery of blood counts.
5. When should we consider permanently discontinuing this compound due to hematologic toxicity?
Permanent discontinuation should be considered in cases of life-threatening hematologic events or if toxicities recur after multiple dose reductions and are deemed unacceptable by the investigator. For example, some protocols for other HDAC inhibitors recommend discontinuation after two dose reductions if severe cytopenias recur.[3]
Quantitative Data on this compound-Related Hematologic Toxicities
The following tables summarize the incidence of Grade ≥3 hematologic adverse events reported in clinical trials of this compound.
Table 1: Grade ≥3 Hematologic Adverse Events in a Phase I Trial of this compound [1]
| Adverse Event | Incidence (%) |
| Thrombocytopenia | 48.1 |
| Neutropenia | 48.1 |
| Anemia | 11.1 |
Table 2: Grade ≥3 Treatment Emergent Adverse Events in a Phase IIb Study of this compound [4]
| Adverse Event | Incidence (%) |
| Thrombocytopenia | 81.8 |
| Neutropenia | 79.5 |
| Leukocytopenia | 47.7 |
| Lymphocytopenia | 27.3 |
| Anemia | 9.1 |
Experimental Protocols
This section provides a detailed methodology for hematologic monitoring and management, adapted from protocols for other HDAC inhibitors in clinical development.
1. Hematologic Monitoring Protocol
-
Baseline Assessment: A complete blood count (CBC) with differential should be performed within 7 days prior to the first dose of this compound to establish baseline values.
-
Routine Monitoring: CBC with differential should be monitored weekly during the first two cycles of treatment.[1] For subsequent cycles, monitoring can be adjusted to every two weeks or at the beginning of each cycle, provided the patient's counts have been stable. More frequent monitoring is required if significant cytopenias are observed.
-
Toxicity Grading: All hematologic adverse events should be graded according to the latest version of the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[10]
Table 3: CTCAE v5.0 Grading for Neutropenia and Thrombocytopenia [10]
| Grade | Absolute Neutrophil Count (ANC) (x10⁹/L) | Platelet Count (x10⁹/L) |
| 1 | ||
| 2 | <1.5 - 1.0 | <75 - 50 |
| 3 | <1.0 - 0.5 | <50 - 25 |
| 4 | <0.5 | <25 |
| LLN = Lower Limit of Normal |
2. Dose Modification Protocol for Hematologic Toxicities
The following dose modification guidelines are based on nadir (lowest) counts from the preceding treatment cycle.
-
Neutropenia:
-
Grade 3 (ANC <1.0 - 0.5 x 10⁹/L): Delay the next cycle until ANC is ≥1.5 x 10⁹/L or baseline. Resume this compound at the same dose.
-
Grade 4 (ANC <0.5 x 10⁹/L): Delay the next cycle until ANC is ≥1.5 x 10⁹/L or baseline. Resume this compound at a 25% reduced dose.[2]
-
-
Thrombocytopenia:
-
Grade 3 (Platelets <50 - 25 x 10⁹/L): Delay the next cycle until platelets are ≥75 x 10⁹/L or baseline. Resume this compound at the same dose.
-
Grade 4 (Platelets <25 x 10⁹/L): Delay the next cycle until platelets are ≥75 x 10⁹/L or baseline. Resume this compound at a 25% reduced dose.[2]
-
-
Recurrent Toxicity: If Grade 3 or 4 toxicity recurs after one dose reduction, consider a further 25% dose reduction. If it recurs after two dose reductions, discontinuation of this compound should be strongly considered.[3]
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's Mechanism of Hematologic Toxicity.
References
- 1. Panobinostat in Combination With Bortezomib-Dexamethasone in Previously Treated Multiple Myeloma - The ASCO Post [ascopost.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Beleodaq® (belinostat) for injection - for Healthcare Professionals (HCPs) [beleodaq.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Histone deacetylase inhibitors decrease proliferation potential and multilineage differentiation capability of human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Expression Levels of Histone Deacetylases Determine the Cell Fate of Hematopoietic Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibition modulates cell fate decisions during myeloid differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Panobinostat for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting HDAC for human hematopoietic stem cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
How to handle and store Purinostat mesylate for stability
This technical support center provides researchers, scientists, and drug development professionals with essential information for the stable handling and storage of Purinostat mesylate.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound mesylate?
A: For long-term stability, it is recommended to store the solid this compound mesylate powder at -20°C, which can ensure stability for up to three years[1]. For shorter periods, storage at 4°C is acceptable for up to six months[2].
Q2: What is the best way to prepare and store stock solutions of this compound mesylate?
A: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing stock solutions, with a solubility of up to 125 mg/mL[1]. It is crucial to use newly opened, anhydrous DMSO, as the solvent's hygroscopic nature can significantly affect the product's solubility[1]. Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions[3]:
Ensure the storage vials are sealed tightly to protect the solution from moisture[3].
Q3: My this compound mesylate has poor solubility in aqueous solutions. How can this be improved?
A: this compound mesylate is known to have poor water solubility, which can limit its clinical and experimental applications[4][5]. To enhance its solubility and stability, an injectable formulation has been developed using cyclodextrin (B1172386) (specifically hydroxypropyl-β-cyclodextrin or HP-β-CD)[4][5][6]. This formulation can be re-dissolved in normal saline to form a clear solution[5].
Q4: Are there any specific handling precautions I should take when working with this compound mesylate?
A: Yes, due to the hygroscopic nature of DMSO, it is critical to use a fresh, anhydrous supply when preparing stock solutions to ensure maximum solubility[1]. When preparing formulations with cyclodextrin, the mixture should be stirred for an extended period (e.g., 24 hours) and then filtered before use or lyophilization[5].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound mesylate powder | Use of old or hydrated DMSO. | Use a fresh, newly opened bottle of anhydrous DMSO. Ultrasonic treatment may also be necessary to aid dissolution[1]. |
| Precipitation observed in stock solution after storage | Improper storage temperature or repeated freeze-thaw cycles. | Ensure stock solutions are stored at the recommended temperatures (-80°C for long-term, -20°C for short-term)[1][3]. Always aliquot the stock solution after preparation to minimize freeze-thaw cycles[3]. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Review storage conditions for both the solid compound and stock solutions. Ensure that stock solutions are used within their recommended stability period. |
| Low bioavailability or poor in vivo efficacy | Poor solubility of the compound in physiological solutions. | Consider using a formulation with a solubility enhancer like HP-β-CD to improve bioavailability and stability[4][5][6]. |
Data Summary
Storage Conditions for this compound Mesylate
| Form | Storage Temperature | Duration of Stability | Source(s) |
| Solid (Powder) | -20°C | Up to 3 years | [1] |
| 4°C | Up to 6 months | [2] | |
| Stock Solution in DMSO | -80°C | Up to 6 months | [1][3] |
| -20°C | Up to 1 month | [1][3] | |
| Lyophilized Formulation with HP-β-CD | 2°C to 8°C | Not specified | [5] |
Experimental Protocols
Protocol for Preparation of this compound Mesylate Stock Solution
-
Materials: this compound mesylate powder, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure: a. Allow the this compound mesylate vial to equilibrate to room temperature before opening. b. Using a fresh, newly opened bottle of anhydrous DMSO, add the desired volume of solvent to the vial to achieve the target concentration (e.g., for a 10 mM stock solution). c. If necessary, use an ultrasonic bath to facilitate dissolution[1]. d. Once fully dissolved, aliquot the solution into smaller, single-use vials. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage[1][3].
Visualizations
Workflow for Handling and Storing this compound Mesylate
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound mesylate | Class I /IIb HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic efficacy of an injectable formulation of this compound mesylate in SU-DHL-6 tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC I/IIb selective inhibitor this compound Mesylate combined with GLS1 inhibition effectively eliminates CML stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Purinostat Technical Support Center: Troubleshooting Lack of Response in Cancer Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering a lack of response to Purinostat in cancer cell lines. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as this compound Mesylate) is a potent and selective inhibitor of Class I and Class IIb histone deacetylases (HDACs).[1][2][3] Its mechanism of action involves the accumulation of acetylated histones and non-histone proteins, which leads to the remodeling of chromatin, altered gene expression, and ultimately, the induction of apoptosis and cell cycle arrest in cancer cells.[1][3] this compound has shown preclinical antitumor activity in various hematologic malignancies.[1][2][4]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated activity in several hematological cancer cell lines, including Ph+ leukemia cell lines such as LAMA84 and BL-2.[1][3] Preclinical studies have also indicated its efficacy in diffuse large B-cell lymphoma (DLBCL) and multiple myeloma models.[4][5]
Q3: What are the target HDAC enzymes for this compound?
This compound is a selective inhibitor of Class I (HDAC1, 2, 3, and 8) and Class IIb (HDAC6 and 10) enzymes.[3]
Troubleshooting Guide: Lack of Response to this compound
Q4: We are not observing the expected cytotoxic or anti-proliferative effects of this compound in our cancer cell line. What are the possible reasons?
A lack of response to this compound can be attributed to several factors, ranging from experimental variables to intrinsic or acquired resistance mechanisms within the cancer cells. A systematic troubleshooting approach is recommended.
Initial Checks: Experimental Setup
Before investigating complex biological resistance, it is crucial to rule out experimental errors.
-
Compound Integrity and Handling:
-
Purity and Stability: Was the purity of the this compound batch confirmed? Has it been stored correctly to prevent degradation?
-
Solubility: Is the compound fully dissolved? this compound mesylate has poor water solubility and may require specific solvents or formulations for optimal activity.[2][6] An injectable formulation using cyclodextrin (B1172386) has been developed to improve its solubility and stability.[2][6]
-
-
Cell Culture Conditions:
-
Cell Line Authenticity: Has the cell line been recently authenticated to ensure it is the correct line and free from contamination?
-
Cell Health and Passage Number: Are the cells healthy and within a low passage number? High passage numbers can lead to genetic drift and altered drug responses.
-
Serum Concentration: High serum concentrations in the culture medium can sometimes interfere with the activity of small molecule inhibitors.
-
Biological Mechanisms of Resistance
If the experimental setup is sound, the lack of response is likely due to cellular resistance mechanisms. HDAC inhibitor resistance is a known phenomenon and can be multifactorial.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Apoptotic Pathways:
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can counteract the pro-apoptotic signals induced by this compound.
-
Downregulation or Mutation of Pro-Apoptotic Proteins: Reduced expression or inactivating mutations in pro-apoptotic proteins like Bax and Bak can render cells resistant to apoptosis.
-
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote survival and proliferation, thereby overriding the effects of HDAC inhibition. Key pathways implicated in HDAC inhibitor resistance include:
-
PI3K/Akt/mTOR Pathway: This pathway is a major regulator of cell survival, growth, and proliferation.[7]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.
-
-
Epigenetic Modifications: Compensatory changes in other epigenetic marks, such as DNA methylation, can counteract the effects of histone hyperacetylation induced by this compound.
-
Target Alteration: While less common for HDAC inhibitors, mutations in the target HDAC enzymes could potentially alter drug binding and efficacy.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LAMA84 | Chronic Myelogenous Leukemia | ~20 | [3] |
| BL-2 | Burkitt's Lymphoma | ~1 | [3] |
Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). It is recommended to determine the IC50 in your specific cell line and experimental setup.
Experimental Protocols
Here are detailed protocols for key experiments to troubleshoot the lack of response to this compound.
HDAC Activity Assay
This assay will confirm if this compound is inhibiting HDAC enzymes in your experimental system.
Principle: A fluorogenic HDAC substrate is deacetylated by HDAC enzymes in the cell lysate. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified.
Materials:
-
HDAC Activity Assay Kit (commercially available)
-
Cell lysis buffer
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Cell Lysis:
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using the provided lysis buffer.
-
Determine the protein concentration of the lysate.
-
-
HDAC Reaction:
-
Add an equal amount of protein from each sample to the wells of a 96-well plate.
-
Add the HDAC substrate to each well and mix.
-
Incubate at 37°C for the recommended time.
-
-
Development and Measurement:
-
Add the developer solution to each well to stop the reaction and generate the fluorescent signal.
-
Incubate at room temperature as recommended.
-
Measure the fluorescence using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control).
-
Calculate the percentage of HDAC inhibition for each this compound concentration compared to the vehicle control.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase-3 Activity)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: A fluorogenic substrate containing the caspase-3 recognition sequence (DEVD) is cleaved by active caspase-3, releasing a fluorescent molecule.
Materials:
-
Caspase-3 Activity Assay Kit (commercially available)
-
Cell lysis buffer
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control, then lyse the cells as described in the HDAC activity assay protocol.
-
Caspase-3 Reaction:
-
Add an equal amount of protein from each sample to the wells of a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for the recommended time.
-
-
Fluorescence Measurement: Measure the fluorescence (Excitation: ~400 nm, Emission: ~505 nm).
-
Data Analysis: Compare the fluorescence of this compound-treated samples to the vehicle control to determine the fold-increase in caspase-3 activity.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol (B145695)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvest and Fixation:
-
Treat cells with this compound or vehicle control.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at 4°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Acetyl-Histone H3 and Cleaved PARP
This technique is used to detect changes in protein levels, specifically the acetylation of histone H3 (a marker of HDAC inhibition) and the cleavage of PARP (a marker of apoptosis).
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
Materials:
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-histone H3, anti-total histone H3, anti-cleaved PARP, anti-total PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse this compound-treated and control cells and determine the protein concentration.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Add ECL detection reagent and capture the chemiluminescent signal.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total histone H3).
Visualizations
Signaling Pathways and Troubleshooting
References
- 1. This compound Mesylate Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. login.medscape.com [login.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. HDAC I/IIb selective inhibitor this compound Mesylate combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Purinostat's Off-Target Effects on Kinase Enzymes
This technical support center is designed for researchers, scientists, and drug development professionals investigating the kinase selectivity of Purinostat. Given that this compound is a selective inhibitor of Class I and IIb Histone Deacetylases (HDACs), understanding its potential interactions with the kinome is crucial for a comprehensive pharmacological profile.[1][2][3] This guide provides frequently asked questions (FAQs) and troubleshooting advice for experiments aimed at identifying and characterizing these potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Class I and Class IIb Histone Deacetylases (HDACs) with IC50 values in the low nanomolar range for HDACs 1, 2, 3, 6, 8, and 10.[2][3] Its primary mechanism involves inducing an accumulation of acetylated histones, which alters gene expression, leading to the suppression of tumor-related oncogenes and the induction of apoptosis in cancer cells.[1]
Q2: Why is it important to assess the off-target effects of this compound on kinases?
While this compound is designed to be a selective HDAC inhibitor, the structural similarities in the ATP-binding pockets of many kinases could potentially lead to off-target binding.[4] Uncharacterized off-target kinase inhibition could lead to misinterpretation of phenotypic data, unexpected toxicities, or even synergistic therapeutic effects. Therefore, a thorough kinase profile is essential for a complete understanding of this compound's biological activity.
Q3: What are the known downstream effects of this compound on kinase signaling pathways?
Preclinical studies have shown that this compound can downregulate the expression and phosphorylation of proteins in the BCR-ABL signaling pathway, such as STAT5.[5][6][7] It has also been shown to suppress the expression of c-MYC, a key transcription factor involved in cell proliferation.[5][6] These effects are likely a consequence of HDAC inhibition altering the expression of genes within these pathways.
Q4: What experimental approaches can be used to identify potential off-target kinase activity of this compound?
A multi-tiered approach is recommended. This typically starts with a broad in vitro kinase screen, followed by validation in a cellular context.
-
In Vitro Kinase Profiling: This involves screening this compound against a large panel of purified kinases to identify any direct inhibitory activity.[4]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify if this compound engages with potential kinase targets within a cellular environment.[8][9][10][11][12]
-
Phosphoproteomics: A global analysis of protein phosphorylation in cells treated with this compound can reveal unexpected changes in kinase signaling pathways.
Troubleshooting Guides
This section addresses common issues that may arise during the assessment of this compound's off-target kinase effects.
| Problem | Potential Cause | Suggested Solution |
| High background signal in in vitro kinase assay | Autophosphorylation of the kinase. Contamination of the recombinant kinase with other kinases. | Optimize the concentration of the kinase enzyme.[13] Ensure the use of a highly purified recombinant kinase.[13] |
| Inconsistent IC50 values for a potential off-target kinase | High ATP concentration in the assay is outcompeting the inhibitor. The inhibitor is precipitating in the assay buffer. Inconsistent incubation times. | The ATP concentration should ideally be at or below the Km for the specific kinase.[13][14] Visually inspect for and ensure the solubility of this compound in the final assay buffer.[14] Use a multichannel pipette or automated liquid handler to ensure simultaneous start and stop times for reactions.[14] |
| No target engagement observed in CETSA despite a hit in the in vitro assay | This compound may not be cell-permeable or is actively transported out of the cells. The intracellular concentration of ATP is much higher than in the in vitro assay, preventing binding. | Verify cell permeability using other methods. The high intracellular ATP concentration can be a limiting factor for ATP-competitive inhibitors.[14] |
| Unexpected phenotypic changes in cells that do not correlate with known HDAC inhibition effects | This could be indicative of an off-target effect on a kinase pathway. | Conduct a phosphoproteomics study to identify altered signaling pathways. Validate potential off-target kinases identified in an in vitro screen using cellular assays. |
Data Presentation
Quantitative data from kinase profiling studies should be organized in a clear, tabular format to allow for easy comparison of this compound's potency against various kinases.
Table 1: Hypothetical Kinase Profiling Data for this compound
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (nM) |
| Primary HDAC Targets | ||
| HDAC1 | 99% | 0.81 |
| HDAC2 | 98% | 1.4 |
| HDAC6 | 95% | 11.5 |
| Potential Off-Target Kinases | ||
| Kinase A | 75% | 500 |
| Kinase B | 52% | 1200 |
| Kinase C | 15% | >10000 |
| Kinase D | 5% | >10000 |
| (...and so on for the entire panel) |
Note: The IC50 values for HDACs are based on published data.[2] All other kinase data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on a purified kinase using a luminescence-based assay that measures ATP consumption.[15][16][17]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound stock solution (in DMSO)
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Also, prepare a DMSO control.
-
Reaction Setup: In a 96-well plate, add the test compound dilutions, kinase, and substrate. Include controls for no inhibitor (DMSO only) and no enzyme.
-
Initiation: Start the reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the remaining ATP by adding the detection reagents as per the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to confirm the engagement of this compound with a potential kinase target in intact cells.[8][9][10][11][12]
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody specific to the kinase of interest
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Quantify the amount of the target kinase in the soluble fraction using Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Signaling Pathways
Caption: this compound's effect on the BCR-ABL signaling pathway.
Caption: this compound's regulation of the c-MYC pathway.
Experimental Workflows
Caption: Workflow for identifying off-target kinase effects.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting kinase assays.
References
- 1. This compound | C23H26N10O3 | CID 122648367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound Mesylate Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HDAC I/IIb selective inhibitor this compound Mesylate combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLK1 inhibitors synergistically potentiate HDAC inhibitor lethality in IM -sensitive or – resistant BCR/ABL+ leukemia cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. news-medical.net [news-medical.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing Purinostat Bioavailability for Preclinical Research
Welcome to the technical support center for researchers utilizing Purinostat in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to this compound's bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in vivo efficacy results with orally administered this compound are inconsistent and lower than expected based on in vitro data. What could be the issue?
A1: The primary challenge with this compound is its poor water solubility, which significantly limits its oral bioavailability. In a pharmacokinetic study in rats, the oral bioavailability of this compound Mesylate (PM) was found to be only 6.71% when administered as a simple suspension. This low and variable absorption is a likely cause for inconsistent in vivo results.
Q2: What are the recommended strategies to improve the bioavailability of this compound for my animal studies?
A2: Several formulation strategies can be employed to enhance the solubility and absorption of this compound. These include:
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can significantly increase its aqueous solubility. An injectable formulation of this compound Mesylate (PMF) using hydroxypropyl-β-cyclodextrin (HP-β-CD) has been successfully developed to overcome solubility issues.
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), microemulsions, or lipid nanoparticles can improve its solubility and facilitate absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.
-
Particle Size Reduction: Decreasing the particle size of this compound through micronization or nanosizing increases the surface area for dissolution, which can lead to improved absorption.
-
Solid Dispersions: Creating a solid dispersion of this compound in a water-soluble polymer matrix can enhance its dissolution rate.
Q3: Are there established vehicle formulations for oral gavage of this compound in rodents?
A3: For poorly soluble compounds like this compound, common vehicles for oral gavage in rodents include:
-
Aqueous suspensions with suspending agents: 0.5% methylcellulose (B11928114) (MC) or 0.5% carboxymethylcellulose (CMC) are frequently used.
-
Solutions with co-solvents and surfactants: A mixture such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be effective. However, the concentration of DMSO should be minimized for sensitive animal models.
-
Lipid-based vehicles: Corn oil or other medium-chain triglycerides can be used, sometimes in combination with surfactants.
The choice of vehicle will depend on the specific experimental requirements and the solubility of this compound in the chosen system.
Troubleshooting Guides
Issue: Low and Variable Plasma Concentrations of this compound after Oral Administration
Root Cause: Poor aqueous solubility of this compound leading to low dissolution and absorption in the gastrointestinal tract.
Solutions:
-
Formulation Improvement: Switch from a simple aqueous suspension to a bioavailability-enhancing formulation.
-
Route of Administration: If the experimental design allows, consider intravenous (IV) administration of a solubilized formulation to achieve consistent and complete systemic exposure.
Data Presentation: Pharmacokinetic Parameters of this compound Mesylate in Rats
The following table summarizes the pharmacokinetic parameters of this compound Mesylate (PM) in Sprague-Dawley rats following a single 10 mg/kg dose administered intravenously (IV) and orally (PO) as a suspension.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Cmax (ng/mL) | - | 23.5 ± 9.8 |
| Tmax (h) | - | 1.33 ± 0.58 |
| AUC (0-t) (ng/mL*h) | 837.0 ± 277.0 | 56.2 ± 24.6 |
| t1/2 (h) | 2.01 ± 0.44 | 2.45 ± 0.68 |
| Bioavailability (F%) | - | 6.71% |
Data sourced from a study on an injectable formulation of this compound Mesylate. The oral formulation was a suspension.
Experimental Protocols
Protocol 1: Preparation of an Injectable this compound Mesylate Formulation using HP-β-Cyclodextrin
This protocol describes the preparation of a solubilized this compound Mesylate (PM) formulation suitable for intravenous administration, adapted from a published method.[1]
Materials:
-
This compound Mesylate (PM)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in deionized water.
-
Stir the HP-β-CD solution at 37°C for 2 hours until fully dissolved.
-
Add the desired amount of this compound Mesylate to the HP-β-CD solution.
-
Continue stirring the mixture for 24 hours at 37°C.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved PM.
-
The resulting clear solution is the injectable formulation of PM complexed with HP-β-CD.
Protocol 2: General Protocol for Preparation of an Oral Suspension of this compound for Rodent Gavage
This protocol provides a general method for preparing a simple suspension of this compound for oral administration in mice or rats.
Materials:
-
This compound Mesylate
-
0.5% (w/v) Methylcellulose (MC) in sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Vortex mixer
-
Homogenizer (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle for the study.
-
If desired, reduce the particle size of the this compound powder using a mortar and pestle.
-
Weigh the required amount of this compound and place it in a sterile container.
-
Add a small amount of the 0.5% MC vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining volume of the 0.5% MC vehicle while continuously mixing.
-
Vortex the suspension vigorously for 5-10 minutes to ensure homogeneity.
-
If available, use a homogenizer to further ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates before administration. Vortex immediately before each animal dosing.
Mandatory Visualizations
Signaling Pathways
This compound, as a histone deacetylase (HDAC) inhibitor, influences multiple signaling pathways involved in cell proliferation, survival, and apoptosis. Below are diagrams of key pathways affected by HDAC inhibitors.
References
Technical Support Center: Purinostat Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Purinostat in preclinical models. The information aims to help minimize side effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound mesylate (PM) is a highly selective and potent inhibitor of Class I and Class IIb histone deacetylases (HDACs).[1][2] Its primary mechanism of action involves increasing the acetylation of histones, which leads to a more "open" chromatin structure. This facilitates the transcription of tumor suppressor genes and immune-regulatory genes, ultimately inducing cancer cell apoptosis and modulating the tumor microenvironment.[1][3] this compound was developed to have a better toxicity profile compared to older, less selective pan-HDAC inhibitors.[1]
Q2: What are the most common side effects of this compound observed in preclinical models?
A2: The most frequently reported side effects in preclinical and clinical studies of this compound and other HDAC inhibitors are hematologic and gastrointestinal toxicities.[4][5][6][7][8]
-
Hematologic: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) are the most common dose-limiting toxicities.[6][7][8]
-
Gastrointestinal: Nausea, vomiting, diarrhea, and anorexia are also frequently observed.[4][5]
-
Constitutional: Fatigue is a common, but typically reversible, side effect.[5]
Q3: Is there a formulation of this compound that can reduce side effects?
A3: Yes, an injectable formulation of this compound Mesylate (PMF) has been developed. This formulation, which uses cyclodextrin, overcomes the poor solubility of the parent compound, improves its stability and pharmacokinetic properties, and has been shown to reduce its toxicity in vivo.[9]
Troubleshooting Guides
Hematologic Toxicity Management
Issue: Significant drop in platelet count (Thrombocytopenia) after this compound administration.
-
Background: HDAC inhibitor-induced thrombocytopenia is primarily due to decreased platelet release from megakaryocytes, rather than myelosuppression or reduced platelet lifespan.[1]
-
Troubleshooting Steps:
-
Monitoring: Regularly monitor platelet counts via retro-orbital or tail vein blood sampling throughout the study. A baseline count should be established before the first dose.
-
Dose Modification: If a significant drop in platelets is observed (e.g., below 50 x 10^9/L), consider a dose reduction or a temporary interruption of dosing until counts recover.
-
Supportive Care: In cases of severe thrombocytopenia, administration of a thrombopoietin (TPO) mimetic can be considered. Preclinical studies have shown that a mouse-specific TPO mimetic (e.g., AMP-4) can effectively reverse HDAC inhibitor-induced thrombocytopenia.[1]
-
| Parameter | Recommendation |
| Monitoring Frequency | Baseline, then 2-3 times per week during treatment |
| Dose Reduction Threshold | Platelet count < 50 x 10^9/L |
| Dosing Holiday Threshold | Platelet count < 25 x 10^9/L |
| Supportive Care Agent | Thrombopoietin (TPO) mimetic |
Issue: Significant drop in neutrophil count (Neutropenia) after this compound administration.
-
Background: Neutropenia is a common side effect of many anti-cancer agents, including HDAC inhibitors, and it increases the risk of infection.
-
Troubleshooting Steps:
-
Monitoring: Monitor absolute neutrophil count (ANC) from blood samples 2-3 times per week.
-
Dose Modification: For moderate to severe neutropenia (ANC < 1.0 x 10^9/L), a dose reduction or temporary cessation of this compound treatment may be necessary.
-
Supportive Care: Prophylactic or therapeutic administration of Granulocyte Colony-Stimulating Factor (G-CSF) can be used to mitigate neutropenia. The recommended dosage of G-CSF in mice is typically 5-10 mcg/kg/day administered subcutaneously.[10] Treatment should begin 24-72 hours after this compound administration and continue until neutrophil recovery.[5][10]
-
| Parameter | Recommendation |
| Monitoring Frequency | Baseline, then 2-3 times per week during treatment |
| Dose Reduction Threshold | ANC < 1.0 x 10^9/L |
| Dosing Holiday Threshold | ANC < 0.5 x 10^9/L or febrile neutropenia |
| Supportive Care Agent | G-CSF (Filgrastim or similar) |
| G-CSF Dosing in Mice | 5-10 mcg/kg/day, subcutaneously |
Gastrointestinal Toxicity Management
Issue: Mice are experiencing diarrhea and weight loss.
-
Background: Chemotherapy-induced diarrhea can result from damage to the intestinal lining.
-
Troubleshooting Steps:
-
Monitoring: Monitor for signs of diarrhea and record body weight daily.
-
Supportive Care:
-
Probiotics: Oral administration of probiotics, such as Lactobacillus and Bifidobacterium species, has been shown to ameliorate chemotherapy-induced intestinal mucositis and diarrhea in mouse models.[3][11]
-
Anti-diarrheal Agents: While less common in preclinical settings, loperamide (B1203769) can be considered at appropriate doses for mice if diarrhea is severe. Consult with a veterinarian for appropriate dosing.
-
-
Dietary Support: Ensure easy access to hydration and palatable, high-calorie food to counteract weight loss.
-
Issue: Observation of nausea-related behaviors (e.g., pica, conditioned taste aversion).
-
Background: Nausea and vomiting are common with HDAC inhibitors. While mice do not vomit, other behaviors can indicate nausea.
-
Troubleshooting Steps:
-
Monitoring: Observe for behaviors indicative of nausea.
-
Anti-emetic Prophylaxis: Consider the prophylactic use of anti-emetic drugs.
-
5-HT3 Receptor Antagonists: Ondansetron can be administered to mice (typically 1-5 mg/kg, subcutaneously or intraperitoneally) prior to this compound administration.
-
Corticosteroids: Dexamethasone can also be used as an anti-emetic, often in combination with a 5-HT3 receptor antagonist.
-
-
| Side Effect | Supportive Care Agent | Typical Preclinical Dosing (Mouse) |
| Diarrhea | Probiotics (Lactobacillus, Bifidobacterium) | Administer orally daily |
| Nausea | Ondansetron | 1-5 mg/kg, SC or IP |
| Nausea | Dexamethasone | Varies, consult literature |
Experimental Protocols & Workflows
Protocol for Monitoring and Managing Hematologic Toxicity
References
- 1. ashpublications.org [ashpublications.org]
- 2. Publications Repository [publications-staging.wehi.edu.au]
- 3. Amelioration of Chemotherapy-Induced Intestinal Mucositis by Orally Administered Probiotics in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-CSF | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. researchgate.net [researchgate.net]
- 7. alexslemonade.org [alexslemonade.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 10. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amelioration of Chemotherapy-Induced Intestinal Mucositis by Orally Administered Probiotics in a Mouse Model | PLOS One [journals.plos.org]
Technical Support Center: Dealing with Resistance to Purinostat in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Purinostat in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound mesylate is an investigational, first-in-class, small-molecule inhibitor of histone deacetylase (HDAC) enzymes, with high potency and selectivity for Class I and Class IIb isoforms.[1][2] Its mechanism of action involves the induction of apoptosis in tumor cells by epigenetically modulating key oncogenic pathways.[1] Specifically, it has been shown to downregulate the expression of critical cancer-driving proteins like BCR-ABL and c-MYC.[2][3]
Q2: We are observing a decreased sensitivity to this compound in our cell line after several weeks of continuous culture. What are the common mechanisms of resistance to HDAC inhibitors like this compound?
A2: Resistance to HDAC inhibitors, a phenomenon that could apply to this compound, can arise from several molecular mechanisms. These can be broadly categorized as:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2), can actively pump HDAC inhibitors out of the cell, reducing their intracellular concentration and efficacy.
-
Alterations in Apoptotic Pathways: Cancer cells can evade drug-induced cell death by upregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, or by downregulating pro-apoptotic proteins such as BAX and BAK.[4]
-
Activation of Compensatory Signaling Pathways: Cells may activate pro-survival signaling pathways to counteract the cytotoxic effects of HDAC inhibitors. The PI3K/AKT/mTOR and MAPK pathways are commonly implicated in this type of resistance.[4]
-
Epigenetic Compensation: Cancer cells can activate redundant epigenetic pathways to maintain their malignant state. For instance, compensatory upregulation of DNA methylation or histone methylation can counteract the effects of HDAC inhibitors by re-silencing tumor suppressor genes.[4]
Q3: Can resistance to this compound confer cross-resistance to other HDAC inhibitors?
A3: Studies on other HDAC inhibitors, such as vorinostat (B1683920), have shown that acquired resistance can lead to partial cross-resistance to other inhibitors within the same chemical class (e.g., hydroxamates).[4][5] However, this cross-resistance may not extend to HDAC inhibitors of different chemical classes (e.g., benzamides or cyclic peptides).[4][5] Therefore, it is possible that cell lines that have developed resistance to this compound may show resistance to other hydroxamate-based HDAC inhibitors.
Troubleshooting Guides
Problem 1: Our cell line, which was initially sensitive to this compound, now shows a significantly higher IC50 value.
Possible Cause & Troubleshooting Steps:
This is a classic indication of acquired resistance. To understand the underlying mechanism, a systematic approach is recommended.
-
Confirm Resistance: First, confirm the shift in IC50 by performing a dose-response assay with a fresh aliquot of this compound and compare it to the parental (sensitive) cell line. Ensure you are using low-passage, authenticated cells.
-
Investigate Common Resistance Pathways:
-
Drug Efflux: Assess the expression and activity of ABC transporters (e.g., ABCB1, ABCG2).
-
Apoptotic Balance: Examine the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.
-
Survival Signaling: Check for the activation (phosphorylation) of key proteins in the PI3K/AKT and MAPK pathways.
-
Below is a logical workflow for investigating the mechanism of resistance:
References
- 1. Histone deacetylase inhibitors: emerging mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Mesylate Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acquired vorinostat resistance shows partial cross-resistance to 'second-generation' HDAC inhibitors and correlates with loss of histone acetylation and apoptosis but not with altered HDAC and HAT activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
Enhancing Purinostat efficacy in combination with other agents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficacy of Purinostat in combination with other therapeutic agents.
Section 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound, particularly in combination studies.
| Question | Potential Causes | Troubleshooting Steps |
| Why am I observing high variability in IC50 values for this compound between experiments? | Compound integrity (purity, degradation), solubility issues (precipitation), inconsistent cell seeding density, variations in cell passage number, or differences in serum concentration in the media which can bind to the compound.[1] | - Confirm the purity and identity of your this compound batch using methods like HPLC or mass spectrometry. - Ensure complete dissolution of this compound in the chosen solvent (e.g., DMSO) before further dilution in media. Visually inspect for any precipitation.[1] - Maintain a consistent cell seeding density and use cells within a narrow passage number range for all experiments. - Use the same batch and concentration of serum for all related experiments.[1] - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] |
| My positive control (e.g., another known HDAC inhibitor) is not showing the expected inhibition. What could be wrong? | The inhibitor may have degraded, the enzyme or substrate combination may be incorrect for the assay, the incubation time might be insufficient, or the enzyme itself could be inactive.[2] | - Use a fresh, validated stock of the positive control inhibitor. Trichostatin A (TSA) is a potent pan-HDAC inhibitor often used as a positive control.[2] - Verify that the HDAC isoform and substrate used in your assay are appropriate for the control inhibitor. - Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate.[2] - Confirm the activity of your HDAC enzyme stock with a standard activity assay.[2] |
| I am seeing high background signal in my no-enzyme control wells in a biochemical assay. | The substrate may be unstable and undergoing spontaneous hydrolysis, or the assay reagents could be contaminated.[2] | - Prepare fresh substrate solution for each experiment and store it as recommended by the manufacturer. - Use high-purity reagents and dedicated buffers for your HDAC assays to avoid contamination.[2] |
| There is a high degree of variability between my replicate wells. | This can be due to inaccurate pipetting, inadequate mixing of reagents, "edge effects" in the microplate, or temperature fluctuations.[2] | - Use calibrated pipettes and pre-wet the tips before dispensing small volumes. - Gently mix the plate after adding each reagent. - To mitigate evaporation from outer wells, either avoid using them or fill them with a buffer.[2] - Ensure all reagents and the plate reader are at a consistent and appropriate temperature for the assay.[2] |
| This compound has poor aqueous solubility. How can I prepare it for in vivo studies? | This compound Mesylate has limited solubility in water, which can hinder its bioavailability for in vivo experiments.[3][4][5][6] | - An injectable formulation of this compound Mesylate can be prepared using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to significantly increase its water solubility.[3][4][5][6] - A formulation based on a compound prescription containing cyclodextrin, arginine, meglumine, and mannitol (B672) has also been developed for intravenous injection.[7] |
| I am not observing a synergistic effect with my combination agent. What should I consider? | The dosage and scheduling of the two drugs are critical for achieving synergy. The chosen cell line may also lack the specific molecular vulnerabilities targeted by the combination. | - Perform dose-matrix experiments to test a wide range of concentrations for both this compound and the combination agent to identify synergistic ratios. - Vary the timing of drug administration (e.g., sequential vs. simultaneous treatment). - Analyze the expression of key target proteins and pathways in your cell line to ensure it is a suitable model for the intended combination. |
Section 2: Enhancing this compound Efficacy with Combination Agents
This compound, a selective inhibitor of Class I and IIb Histone Deacetylases (HDACs), has shown promise in the treatment of various hematologic malignancies.[8][9] Its efficacy can be further enhanced through synergistic combinations with other therapeutic agents.
Combination with Glutaminase (GLS1) Inhibitors (e.g., BPTES)
Rationale: Targeting cancer cell metabolism is a promising therapeutic strategy. Some cancer cells exhibit "glutamine addiction," relying on glutaminolysis for survival.[7] While this compound can effectively suppress leukemia stem cells (LSCs), it may also increase glutamate (B1630785) metabolism by upregulating GLS1.[7][10] Combining this compound with a GLS1 inhibitor like BPTES can synergistically eradicate LSCs.[7][10]
Quantitative Data Summary: this compound and BPTES in CML Models
| Parameter | This compound (PMF) Monotherapy | BPTES Monotherapy | This compound (PMF) + BPTES Combination | Cell/Animal Model | Reference |
| IC50 (Ph+ cell lines) | < 10 nM | Not specified | Synergistic reduction in cell viability | LAMA84, K562 | [7] |
| Effect on LSCs | Significant inhibition | Not specified | Synergistic eradication of LSCs | BCR-ABL(T315I) induced CML mouse model | [7][10] |
| Median Survival | Significantly prolonged vs. placebo | Prolonged vs. placebo | Significantly more prolonged than either monotherapy | BCR-ABL(T315I) induced CML mouse model | [7] |
Combination with Proteasome Inhibitors (e.g., Bortezomib)
Rationale: HDAC inhibitors and proteasome inhibitors have demonstrated synergistic cytotoxicity in various cancer models.[3][11] HDAC inhibitors can disrupt the aggresome pathway, a mechanism for clearing misfolded proteins that becomes critical when the proteasome is inhibited.[11] This combination can lead to increased endoplasmic reticulum (ER) stress, activation of pro-apoptotic factors, and ultimately, enhanced cancer cell death.[11]
Quantitative Data Summary: HDACi and Bortezomib (B1684674) Combinations
| Parameter | HDACi Monotherapy | Bortezomib Monotherapy | HDACi + Bortezomib Combination | Cancer Model | Reference |
| Cell Viability | Dose-dependent decrease | Dose-dependent decrease | Synergistic decrease in cell viability | Glioblastoma cell lines | [3] |
| Apoptosis | Induction of apoptosis | Induction of apoptosis | Potentiated induction of apoptosis | Leukemia cells | [12] |
| Partial Response Rate (Clinical) | Not applicable | Not applicable | 27% in relapsed/refractory Multiple Myeloma | Multiple Myeloma Patients | [13] |
| Disease Stabilization (Clinical) | Not applicable | Not applicable | 59% in relapsed/refractory Multiple Myeloma | Multiple Myeloma Patients | [13] |
Combination with BTK Inhibitors (e.g., Ibrutinib)
Rationale: In certain B-cell malignancies like Diffuse Large B-cell Lymphoma (DLBCL), mutations such as MYD88 L265P can lead to the activation of the B-cell receptor (BCR) and Toll-like receptor (TLR) pathways, converging on NF-κB activation.[14] BTK inhibitors like ibrutinib (B1684441) target the BCR pathway. HDAC inhibitors can downregulate MYD88 expression, which is mediated by STAT3.[14] This provides a mechanistic rationale for the synergistic combination of HDAC inhibitors and BTK inhibitors to enhance the inhibition of the NF-κB pathway.[14]
Quantitative Data Summary: HDACi and Ibrutinib Combinations
| Parameter | HDACi Monotherapy | Ibrutinib Monotherapy | HDACi + Ibrutinib Combination | Cancer Model | Reference |
| NF-κB Activity | Partial inhibition | Partial inhibition | Enhanced inhibition | MYD88-mutant DLBCL cells | [14] |
| Tumor Growth | Inhibition of growth | Inhibition of growth | Regression of xenografts | DLBCL xenografts | [14] |
| Apoptosis Rate | Moderate increase | Moderate increase | Synergistic increase in apoptosis | CLL cell lines | [6] |
Combination with Immunotherapy (e.g., Anti-PD-1)
Rationale: HDAC inhibitors can modulate the tumor microenvironment and enhance anti-tumor immunity. This compound has been shown to stimulate the proliferation and activation of cytotoxic T cells and NKT cells, and up-regulate the expression of MHC I and II on tumor cells.[15] This can potentially increase the efficacy of immune checkpoint inhibitors like anti-PD-1.
Preclinical Findings: In a murine lung carcinoma model, the HDAC inhibitor entinostat (B1683978) enhanced the efficacy of radiotherapy and anti-PD-1 blockade.[16] This was associated with an increase in IFN-γ-producing CD8+ T-cells and a decrease in regulatory T-cells.[16]
Section 3: Experimental Protocols & Methodologies
Protocol 3.1: In Vitro Cell Viability Assay for Combination Studies (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound and the combination agent in complete medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted single agents or combinations to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 3.2: Western Blot for Histone and Non-Histone Protein Acetylation
-
Cell Treatment and Lysis: Seed cells in 6-well plates, treat with this compound and/or the combination agent for the desired time, and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, acetylated-α-tubulin, and loading controls (e.g., total Histone H3, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3.3: In Vivo Xenograft Model for Combination Therapy
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination agent alone, this compound + combination agent).
-
Drug Administration:
-
This compound: Administer the injectable formulation of this compound Mesylate (e.g., complexed with HP-β-CD) intravenously or intraperitoneally at a predetermined dose and schedule (e.g., 5-10 mg/kg, three times a week).[4]
-
Combination Agent: Administer the second drug according to established protocols.
-
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be used for further analysis (e.g., immunohistochemistry, western blot).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Section 4: Signaling Pathways and Visualizations
This compound's Core Mechanism of Action
This compound selectively inhibits HDACs in Class I (HDAC1, 2, 3, 8) and Class IIb (HDAC6, 10).[8] This leads to the hyperacetylation of histone and non-histone proteins. The consequences of this are multi-faceted and include the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.
Caption: this compound's core mechanism of action.
Synergistic Signaling with Proteasome Inhibitors
The combination of HDAC inhibitors and proteasome inhibitors leads to an accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and ER stress, which ultimately promotes apoptosis.
Caption: Synergy of HDAC and proteasome inhibitors.
Synergistic Signaling with BTK Inhibitors
This combination enhances the inhibition of the pro-survival NF-κB pathway in B-cell malignancies with specific mutations.
Caption: Synergy of HDAC and BTK inhibitors.
Experimental Workflow for Combination Therapy Screening
Caption: Workflow for combination therapy screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase II trial of vorinostat in combination with bortezomib in recurrent glioblastoma: a north central cancer treatment group study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of an injectable formulation of this compound mesylate in SU-DHL-6 tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. HDAC I/IIb selective inhibitor this compound Mesylate combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Mesylate Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical and first-in-human of this compound mesylate, a novel selective HDAC I/IIb inhibitor, in relapsed/refractory multiple myeloma and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC I/IIb selective inhibitor this compound Mesylate combined with GLS1 inhibition effectively eliminates CML stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. Blockade of histone deacetylase inhibitor-induced RelA/p65 acetylation and NF-kappaB activation potentiates apoptosis in leukemia cells through a process mediated by oxidative damage, XIAP downregulation, and c-Jun N-terminal kinase 1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I trial of vorinostat combined with bortezomib for the treatment of relapsing and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Panobinostat acts synergistically with ibrutinib in diffuse large B cell lymphoma cells with MyD88 L265P mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immunomodulation of HDAC Inhibitor Entinostat Potentiates the Anticancer Effects of Radiation and PD-1 Blockade in the Murine Lewis Lung Carcinoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Purinostat and Vorinostat in Hematologic Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two histone deacetylase (HDAC) inhibitors, Purinostat and Vorinostat (B1683920) (SAHA), in the context of hematologic malignancies. The information presented is based on available preclinical and clinical data to assist in research and drug development decisions.
Overview and Mechanism of Action
This compound (PM) is a novel and highly selective inhibitor of class I (HDAC1, 2, 3) and class IIb (HDAC6, 10) histone deacetylases.[1][2] Its selectivity is attributed to a unique chemical structure, which is suggested to contribute to its potent antitumor activity.[1][2] In contrast, Vorinostat (SAHA) is a pan-HDAC inhibitor, targeting a broader range of HDACs, including class I, II, and IV.[3][4] This broader activity profile may result in different downstream effects and toxicity profiles compared to more selective inhibitors.
The fundamental mechanism of action for both drugs involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins.[5] This results in a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes.[5] This can trigger a cascade of events including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[5]
Recent studies on this compound also highlight its role in remodeling the tumor immune microenvironment by triggering inflammation and interferon responses, which may contribute to its antitumor effects.[1] Vorinostat has been shown to interfere with the T-cell receptor signaling pathway and can re-sensitize chemo-resistant lymphoma cells.[6]
Quantitative Efficacy Data
The following tables summarize the in vitro and clinical efficacy of this compound and Vorinostat in various hematologic cancer models. It is important to note that a direct head-to-head preclinical study comparing the two compounds was not identified in the public domain; therefore, the data is compiled from separate studies.
Table 1: In Vitro Efficacy of this compound and Vorinostat in Hematologic Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | LAMA84 | Chronic Myeloid Leukemia | <10 nM | [7] |
| K562 | Chronic Myeloid Leukemia | <10 nM | [7] | |
| SU-DHL-6 | B-cell Lymphoma | Not specified, but showed potent activity | [8] | |
| Vorinostat | HH | Cutaneous T-cell Lymphoma | 0.146 µM | N/A |
| HuT78 | Cutaneous T-cell Lymphoma | 2.062 µM | N/A | |
| MJ | Cutaneous T-cell Lymphoma | 2.697 µM | N/A | |
| MyLa | Cutaneous T-cell Lymphoma | 1.375 µM | N/A | |
| SeAx | Cutaneous T-cell Lymphoma | 1.510 µM | N/A | |
| Various | Pediatric Solid Tumors and Leukemia | Median IC50: 1.44 µM | [9] |
Table 2: Clinical Efficacy of this compound and Vorinostat in Hematologic Malignancies
| Compound | Malignancy | Phase | Key Efficacy Results | Reference |
| This compound | Relapsed/Refractory (r/r) Lymphoma | Phase I | Objective Response Rate (ORR): 61.1% (11/18 patients) | [10] |
| r/r Diffuse Large B-cell Lymphoma (DLBCL) | Phase IIa | ORR: 71.4% (20/28 patients) | [10][11] | |
| r/r Multiple Myeloma | Phase I | Disease Control Rate (DCR): 72.7% | [1] | |
| Vorinostat | r/r Cutaneous T-cell Lymphoma (CTCL) | Phase II | ORR: 24.2% | [12] |
| Follicular and Mantle Cell Lymphoma | Phase I | ORR: 40% | [13] | |
| Acute Myeloid Leukemia (AML) | Phase I | Response Rate: 17% (4/41 patients, including 2 complete responses) | [14] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed hematologic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After cell attachment (for adherent lines) or a brief settling period (for suspension lines), add serial dilutions of this compound or Vorinostat to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with various concentrations of this compound or Vorinostat for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be quantified based on their fluorescence.
Western Blot for Histone Acetylation
-
Cell Lysis: After treatment with this compound or Vorinostat, lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against acetylated histones (e.g., Ac-H3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
Both this compound and Vorinostat demonstrate significant anti-cancer activity in hematologic malignancies through the inhibition of HDAC enzymes. This compound's selectivity for class I and IIb HDACs and its ability to modulate the immune system represent a more targeted approach that has shown promising high response rates in early clinical trials for lymphoma.[10][11] Vorinostat, as a pan-HDAC inhibitor, has a broader spectrum of activity and is an established therapeutic option for CTCL, with ongoing research exploring its potential in other hematologic cancers.[3]
The choice between a selective and a pan-HDAC inhibitor will depend on the specific malignancy, the desired therapeutic window, and the tolerance of off-target effects. The preclinical data suggests that this compound may offer a more potent and targeted therapy for certain B-cell malignancies. However, further head-to-head comparative studies are necessary to definitively establish the relative efficacy and safety of these two agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Preclinical and first-in-human of this compound mesylate, a novel selective HDAC I/IIb inhibitor, in relapsed/refractory multiple myeloma and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 6. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC I/IIb selective inhibitor this compound Mesylate combined with GLS1 inhibition effectively eliminates CML stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic efficacy of an injectable formulation of this compound mesylate in SU-DHL-6 tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ovid.com [ovid.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Potential efficacy of the oral histone deacetylase inhibitor vorinostat in a phase I trial in follicular and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of Histone Deacetylase Inhibitors in Haematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Validating Purinostat's Downstream Efficacy: A Comparative Guide to Western Blot Analysis of Histone Acetylation
For Immediate Release – This guide provides a comprehensive comparison of Purinostat with other prominent histone deacetylase (HDAC) inhibitors, focusing on the Western blot validation of its primary downstream targets: acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4). This document is intended for researchers, scientists, and drug development professionals engaged in epigenetic research and oncology.
Histone deacetylase inhibitors are a class of compounds that interfere with the function of HDACs, leading to the accumulation of acetylated histones and other proteins.[1][2] This hyperacetylation results in a more open chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressors.[2][3] this compound is a potent HDAC inhibitor, and its efficacy is commonly assessed by measuring the increase in global acetylation of its core histone targets, H3 and H4.
Mechanism of Action: this compound-Induced Histone Hyperacetylation
This compound exerts its therapeutic effect by inhibiting Class I and II HDAC enzymes. This inhibition blocks the removal of acetyl groups from lysine (B10760008) residues on histone tails. The resulting accumulation of acetylated histones alters chromatin structure, leading to the modulation of gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4]
Caption: Mechanism of this compound action on histone acetylation.
Comparative Efficacy of HDAC Inhibitors
The potency of this compound is best understood in the context of other well-characterized HDAC inhibitors, such as Vorinostat (B1683920) (SAHA) and Panobinostat. Panobinostat is noted to be approximately 10-fold more potent than Vorinostat.[5][6] Western blot analysis allows for a semi-quantitative comparison of these compounds by measuring the relative increase in Ac-H3 and Ac-H4 levels following treatment.
| HDAC Inhibitor | Vehicle Control | This compound (1 µM) | Vorinostat (SAHA) (5 µM) | Panobinostat (0.5 µM) |
| Fold-Change in Ac-H3 | 1.0 | 4.5 | 3.0 | 5.2 |
| Fold-Change in Ac-H4 | 1.0 | 3.8 | 2.5 | 4.3 |
| Total Histone H3 | 1.0 | 1.0 | 1.0 | 1.0 |
Table 1: Representative comparative data for HDAC inhibitors. Data represents hypothetical fold-change in acetylated histone levels relative to a vehicle control (e.g., DMSO) as determined by densitometric analysis of Western blot bands. Total Histone H3 is used as a loading control. Concentrations are illustrative and should be optimized for the specific cell line.
Experimental Workflow and Protocols
Validating the activity of this compound and comparing it to other inhibitors requires a standardized and rigorous experimental approach. The general workflow involves treating cultured cells, extracting histone proteins, separating them by size, and detecting the specific acetylated forms using antibodies.
Caption: Standard experimental workflow for Western blot analysis.
Detailed Experimental Protocol
This protocol provides a standard method for the Western blot analysis of histone acetylation.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HCT116) in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Treat cells with varying concentrations of this compound, Vorinostat, Panobinostat, or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[7]
2. Histone Extraction (Acid Extraction Method):
-
After treatment, wash cells twice with ice-cold PBS.
-
Scrape cells and centrifuge at 1,500 rpm for 5 minutes at 4°C.
-
Resuspend the cell pellet in a histone extraction buffer and incubate on ice for 30 minutes.[7]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet cellular debris. The supernatant contains the histone proteins.[7]
3. Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA protein assay kit, following the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Prepare samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil at 95°C for 5 minutes.[8]
-
Load samples onto a 15% SDS-PAGE gel and perform electrophoresis. Histone H3 has an approximate molecular weight of 16 kDa and H4 is approximately 12 kDa.[8]
-
Transfer the separated proteins to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., rabbit anti-acetyl-Histone H3, rabbit anti-acetyl-Histone H4, and mouse anti-total-Histone H3 as a loading control).[7][8]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the intensity of Ac-H3 and Ac-H4 bands to the corresponding total Histone H3 band to correct for loading differences.
Logical Framework for Validation
This guide provides the essential framework for validating the downstream effects of this compound on histone acetylation. By employing rigorous Western blot protocols and comparing its activity against other known HDAC inhibitors, researchers can effectively characterize its potency and mechanism of action.
References
- 1. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Epigenetics: Mechanisms and Crosstalk of a HDAC Inhibitor, Vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 5. Frontiers | Recent Update of HDAC Inhibitors in Lymphoma [frontiersin.org]
- 6. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Purinostat's In Vivo Potency: A Comparative Guide Against Approved HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a significant class of epigenetic drugs for cancer therapy, with several agents approved for the treatment of hematologic malignancies.[1][2] Purinostat Mesylate (PM) is a novel, investigational HDAC inhibitor distinguished by its high potency and selectivity for Class I and Class IIb isoforms.[3][4] This guide provides an objective comparison of the in vivo potency of this compound against other approved HDAC inhibitors, supported by experimental data, to contextualize its potential therapeutic advantages.
Comparative In Vivo Efficacy of Selected HDAC Inhibitors
The following table summarizes the in vivo anti-tumor activities of this compound and three widely studied, FDA-approved HDAC inhibitors: Vorinostat (B1683920), Panobinostat (B1684620), and Romidepsin. These agents have demonstrated efficacy in various cancer models, leading to their approval for specific malignancies.[1][5] Preclinical data suggests that this compound exhibits potent antitumor activity, outperforming the pan-HDAC inhibitor panobinostat in certain models.[6][7]
| HDAC Inhibitor | Cancer Model | Dosage/Route | Efficacy Readout | Key Findings & Observations | References |
| This compound | SU-DHL-6 Lymphoma Xenograft | 2.5 mg/kg, i.v., 3x/week | 57.35% Tumor Inhibition | An injectable formulation of this compound showed a superior tumor inhibition rate compared to the Hyper-CVAD/RTX positive control (33.28%).[8] | [8] |
| This compound | Ph+ B-ALL (T315I) Primary Mouse Model | 5-10 mg/kg, i.v., 3x/week for 8 weeks | Significantly Prolonged Survival | Effectively suppressed leukemia progression and demonstrated potent anti-leukemia effects in a TKI-resistant model.[4][9] | [4][9] |
| This compound | Ph+ B-ALL PDX Model | Not Specified | Significantly Prolonged Survival | Showed significant antitumor ability and extended survival in a patient-derived xenograft model from a relapsed patient.[2][9] | [2][9] |
| Vorinostat | Uterine Sarcoma (MES-SA) Xenograft | 50 mg/kg/day, i.p., 5 days/week for 21 days | >50% Tumor Growth Reduction | Efficiently inhibited tumor growth by inducing pronounced apoptosis in the xenograft model.[10] | [10] |
| Vorinostat | Epidermoid Carcinoma (A431) Xenograft | 100 mg/kg, i.p. | Significant Tumor Growth Arrest | Reduced tumor growth and proliferation while inducing apoptosis; linked to inhibition of the mTOR signaling pathway.[11] | [11] |
| Panobinostat | Multiple Myeloma (MM.1S) Xenograft | 15 mg/kg, i.p., 5 days/week for 3 weeks | Reduced Tumor Burden to 22% (T/C) | Demonstrated significant single-agent anti-tumor activity and reduced bone damage in a disseminated myeloma model.[12] | [12] |
| Panobinostat | Multiple Myeloma (MM.1S) Xenograft | 10 mg/kg, i.p., 5 days/week for 4 weeks | Reduced Tumor Burden to 31% (T/C) | Showed clear benefit in decreasing tumor burden. Combination with bortezomib (B1684674) further reduced tumor burden to 7% (T/C).[12][13] | [12][13] |
| Romidepsin | Cutaneous T-Cell Lymphoma (CTCL) Models | Not Specified | Induction of Apoptosis | Preclinical studies in CTCL models, such as the HUT78 cell line, demonstrated histone acetylation and induction of apoptosis.[5][14] | [5][14] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are representative protocols for key experiments used to evaluate the anti-tumor efficacy of HDAC inhibitors.
Human Tumor Xenograft Model
This model is widely used to assess the efficacy of anti-cancer compounds on human tumors grown in immunocompromised mice.
-
Cell Culture: Human cancer cell lines (e.g., SU-DHL-6 lymphoma, MES-SA uterine sarcoma, A431 epidermoid carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Housing: Athymic nude or SCID mice (4-6 weeks old) are housed in a pathogen-free environment.
-
Tumor Implantation: A suspension of 5–10 × 10^6 viable tumor cells in sterile PBS or media is injected subcutaneously into the flank of each mouse. For disseminated models like multiple myeloma, cells may be injected intravenously.[12]
-
Treatment: Once tumors are palpable or reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The HDAC inhibitor (e.g., this compound, Vorinostat) or vehicle is administered via the specified route (intravenously, intraperitoneally, or orally) according to the dosing schedule.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length × Width²)/2. For disseminated disease, bioluminescence imaging or serum markers (e.g., human IgG) are used to monitor tumor burden.[12]
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, after a predetermined period, or upon observation of significant morbidity. Tumor tissues can be harvested for further pharmacodynamic analysis (e.g., Western blot for acetylated histones).[10]
Patient-Derived Xenograft (PDX) Model
PDX models involve the implantation of fresh tumor tissue from a patient into an immunodeficient mouse, better-recapitulating human tumor heterogeneity.
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients (e.g., relapsed Ph+ B-ALL).[9]
-
Implantation: Small fragments of the patient's tumor are surgically implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID).
-
Propagation: Once tumors are established, they can be serially passaged into new cohorts of mice for efficacy studies.
-
Efficacy Study: The protocol follows the same principles as the cell line-derived xenograft model, with drug administration initiated once tumors are established. The primary endpoint is often overall survival.[2][9]
Visualizing Mechanisms and Workflows
HDAC Inhibition and Downstream Signaling
HDAC inhibitors exert their anti-cancer effects by altering the acetylation status of both histone and non-histone proteins, leading to the modulation of various signaling pathways that control cell cycle progression, apoptosis, and angiogenesis.[15][16][17] The diagram below illustrates a simplified pathway affected by HDAC inhibitors, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for HDAC inhibitors leading to anti-tumor effects.
Experimental Workflow for In Vivo Efficacy
The logical flow of a typical preclinical in vivo study to assess the potency of a compound like this compound is depicted below. This process ensures systematic evaluation from preparation to data analysis.
Caption: Standard workflow for a xenograft model efficacy study.
References
- 1. HDAC Inhibitors Exert Anti-Myeloma Effects through Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. trial.medpath.com [trial.medpath.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Romidepsin for the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical and first-in-human of this compound mesylate, a novel selective HDAC I/IIb inhibitor, in relapsed/refractory multiple myeloma and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. login.medscape.com [login.medscape.com]
- 8. Therapeutic efficacy of an injectable formulation of this compound mesylate in SU-DHL-6 tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Mesylate Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitor vorinostat suppresses the growth of uterine sarcomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 16. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Purinostat's Synergistic Potential: A Comparative Guide to Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Purinostat, a potent and selective inhibitor of Class I and IIb histone deacetylases (HDACs), has demonstrated significant promise in the treatment of various hematological malignancies. While its activity as a monotherapy is established, its true therapeutic potential may lie in synergistic combinations with other anticancer agents. This guide provides a comparative overview of preclinical and clinical findings on the synergistic effects of this compound with other cancer therapies, supported by experimental data and detailed methodologies to aid in future research and drug development.
This compound in Combination with Glutaminase (B10826351) (GLS1) Inhibitors
A significant area of investigation has been the combination of this compound with inhibitors of glutaminase (GLS1), a key enzyme in cancer cell metabolism. Preclinical studies have demonstrated a powerful synergistic effect between this compound Mesylate (PMF) and the GLS1 inhibitor BPTES in chronic myeloid leukemia (CML).
This synergy is rooted in a dual metabolic and epigenetic attack on cancer cells. While this compound exerts its anticancer effects by inhibiting HDACs, it can also induce a metabolic vulnerability by increasing the dependence of leukemia stem cells (LSCs) on glutamate (B1630785) metabolism through the upregulation of GLS1. The addition of a GLS1 inhibitor like BPTES effectively exploits this induced dependency, leading to a significant reduction in cancer cell survival and the eradication of LSCs.[1]
Quantitative Data Summary: this compound and BPTES in CML
| Cell Line/Model | Drug Combination | Key Findings | Reference |
| CD34+ CML Patient Cells | This compound Mesylate + BPTES | Synergistic induction of apoptosis in leukemia stem cells. | [2] |
| BCR-ABL(T315I) CML Mouse Model | This compound Mesylate (injectable) + BPTES | Significant prevention of CML progression and eradication of leukemia stem cells. | [3] |
Experimental Protocols
Cell Viability and Apoptosis Assays in CML Cells
-
Cell Culture: LAMA84 and K562 CML cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. CD34+ cells from CML patients are cultured under human stem cell conditions.[2][3]
-
Drug Preparation: this compound Mesylate and BPTES are dissolved in DMSO for in vitro studies.[3]
-
Treatment: Cells are treated with varying concentrations of this compound Mesylate and BPTES, alone and in combination, for 48 hours.[2]
-
Apoptosis Analysis: Apoptosis is quantified using Annexin-V/PI staining followed by flow cytometry.[2]
-
Viable Cell Count: The number of viable CD34+ cells is determined by trypan blue staining and FACS analysis.[2]
In Vivo CML Mouse Model Study
-
Animal Model: A BCR-ABL(T315I)-induced CML mouse model is utilized.[3]
-
Drug Formulation and Administration: An injectable formulation of this compound Mesylate (PMF) is prepared by dissolving lyophilized powder in a 0.9% NaCl solution. BPTES is dissolved in PBS with 10% DMSO for in vivo use.[2][3]
-
Treatment Regimen: Mice are treated with PMF, BPTES, or the combination, and disease progression is monitored.
-
Efficacy Evaluation: The therapeutic effect is assessed by monitoring leukemia cell percentages (GFP+Gr-1+) in peripheral blood and overall survival.[2]
Signaling Pathway and Experimental Workflow
The synergistic action of this compound and BPTES in CML involves the targeting of multiple critical signaling pathways for leukemia stem cell survival.
Caption: Synergistic Mechanism of this compound and BPTES in CML.
Comparison with Other Combination Therapies (Based on other selective HDAC Class I/IIb inhibitors)
While preclinical data on this compound in combination with a wide array of other cancer therapies are still emerging, studies on other selective HDAC Class I/IIb inhibitors provide a strong rationale for future investigations with this compound.
Combination with BCL-2 Inhibitors (e.g., Venetoclax)
Preclinical studies have shown that combining selective HDAC inhibitors with the BCL-2 inhibitor venetoclax (B612062) can synergistically enhance antileukemic activity in acute myeloid leukemia (AML).[4] This combination is particularly effective in overcoming venetoclax resistance.[5]
-
Mechanism of Synergy: HDAC inhibitors can downregulate the anti-apoptotic protein Mcl-1 and upregulate the pro-apoptotic protein Bim, thereby priming leukemia cells for venetoclax-induced apoptosis.[4] Furthermore, some novel purine-based HDAC inhibitors have been shown to induce apoptosis and cell cycle arrest, enhancing the efficacy of venetoclax in both sensitive and resistant AML models.[5][6]
Combination with PARP Inhibitors
The combination of selective HDAC inhibitors with PARP inhibitors has shown synergistic effects in various solid tumors, including glioblastoma and urothelial carcinoma.[7][8]
-
Mechanism of Synergy: HDAC inhibitors can downregulate key proteins in the homologous recombination (HR) DNA repair pathway, such as BRCA1 and RAD51. This "BRCAness" phenotype sensitizes cancer cells to PARP inhibitors, which are particularly effective in tumors with deficient DNA repair mechanisms. The combination leads to increased DNA damage, cell cycle arrest, and apoptosis.[7]
Combination with BTK Inhibitors (e.g., Ibrutinib)
In certain B-cell malignancies like diffuse large B-cell lymphoma (DLBCL), the combination of an HDAC inhibitor with a Bruton's tyrosine kinase (BTK) inhibitor such as ibrutinib (B1684441) has demonstrated synergistic antitumor activity.
-
Mechanism of Synergy: HDAC inhibitors can downregulate MYD88, a key signaling protein in the TLR pathway that contributes to the survival of certain DLBCL subtypes. This downregulation enhances the efficacy of BTK inhibitors, which target the B-cell receptor (BCR) pathway. The dual inhibition of these pathways leads to a more profound suppression of NF-κB activity and subsequent cancer cell death.
Combination with Standard Chemotherapy (e.g., R-CHOP)
Clinical studies have explored the combination of HDAC inhibitors with the standard R-CHOP chemotherapy regimen for DLBCL. While one study with vorinostat (B1683920) did not show a significant improvement in efficacy and was associated with increased toxicity,[9] another phase III trial with tucidinostat (B48606) (a subtype-selective HDAC inhibitor) in combination with R-CHOP demonstrated improved outcomes in a subset of DLBCL patients with double expression of MYC and BCL2.[10] This suggests that the synergistic potential of HDAC inhibitors with chemotherapy may be specific to certain patient populations and the selectivity profile of the HDAC inhibitor.
Future Directions: this compound in Novel Combinations
Ongoing and planned clinical trials are set to explore the synergistic potential of this compound in a broader range of cancers and combination regimens.
-
Multiple Myeloma: A clinical trial is planned to evaluate this compound in combination with the immunomodulatory agent pomalidomide (B1683931) and dexamethasone (B1670325) in patients with relapsed or refractory multiple myeloma. Preclinical data for pomalidomide and dexamethasone show synergistic anti-tumor responses in this setting.[11]
-
Solid Tumors: A clinical study is underway to assess this compound in combination with the anti-PD-1 antibody tislelizumab in patients with advanced solid tumors. The rationale for this combination lies in the potential of HDAC inhibitors to modulate the tumor microenvironment and enhance anti-tumor immune responses, thereby synergizing with immune checkpoint blockade. Tislelizumab's mechanism involves blocking the PD-1 receptor, which helps to restore the immune system's ability to recognize and attack cancer cells.[12]
Conclusion
This compound's selective inhibition of HDAC Class I and IIb enzymes presents a compelling strategy for combination cancer therapy. The demonstrated synergy with GLS1 inhibitors in CML provides a strong proof-of-concept for exploiting metabolic vulnerabilities induced by epigenetic modulation. Furthermore, promising preclinical data for other selective HDAC inhibitors in combination with BCL-2 inhibitors, PARP inhibitors, and BTK inhibitors pave the way for future investigations with this compound. As our understanding of the complex interplay between epigenetic regulation, cancer cell metabolism, and the tumor microenvironment deepens, rational combination therapies centered around agents like this compound will be pivotal in advancing cancer treatment. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate the design and execution of future studies to fully unlock the synergistic potential of this compound.
References
- 1. HDAC I/IIb selective inhibitor this compound Mesylate combined with GLS1 inhibition effectively eliminates CML stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HDAC I/IIb selective inhibitor this compound Mesylate combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HDAC and PI3K dual inhibitor CUDC-907 synergistically enhances the antileukemic activity of venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Venetoclax and dinaciclib elicit synergistic preclinical efficacy against hypodiploid acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 7. Enhanced efficacy of combined HDAC and PARP targeting in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New synergistic combination therapy approaches with HDAC inhibitor quisinostat, cisplatin or PARP inhibitor talazoparib for urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. A Combined Histone Deacetylases Targeting Strategy to Overcome Venetoclax Plus Azacitidine Regimen Resistance in Acute Myeloid Leukaemia: Three Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
Safety Profile of Purinostat: A Comparative Guide for Researchers
An objective comparison of the safety and tolerability of Purinostat, a selective Class I and IIb Histone Deacetylase (HDAC) inhibitor, with other notable HDAC inhibitors in clinical development and practice. This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the safety landscape of this therapeutic class, supported by available clinical trial data.
Introduction to HDAC Inhibitors and Their Safety Profiles
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents, with several drugs approved for the treatment of hematologic malignancies.[1][2] By modulating the epigenetic landscape of cancer cells, HDAC inhibitors can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[3][4] However, their broad mechanism of action can also lead to a range of on- and off-target effects, resulting in a distinct toxicity profile.[1][5] Common class-wide adverse events include fatigue, gastrointestinal issues, and hematological toxicities.[6][7] This guide provides a detailed comparison of the safety profile of this compound, a novel selective HDAC inhibitor, with the established safety profiles of Vorinostat, Romidepsin, Belinostat (B1667918), and Panobinostat (B1684620).
Comparative Analysis of Adverse Events
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in clinical trials of this compound and other HDAC inhibitors. Data is compiled from single-agent studies to provide a comparative perspective. It is important to note that direct head-to-head comparative trials are limited, and variations in study design, patient populations, and disease states can influence the reported frequencies of adverse events.
Hematological Adverse Events (Grade ≥3)
Hematological toxicities are a hallmark of HDAC inhibitor therapy.[6] The table below outlines the rates of high-grade hematological adverse events.
| Adverse Event | This compound Mesylate (Phase IIb)[8] | Vorinostat (Monotherapy)[9] | Romidepsin (Monotherapy)[10][11] | Belinostat (Pivotal Phase II)[12][13] | Panobinostat (PANORAMA-1, Combination Therapy)[14][15] |
| Thrombocytopenia | 81.8% | 15.2% | ~25-50% | 7% | 67% |
| Neutropenia | 79.5% | - | ~21% | - | 35% |
| Leukopenia | 47.7% | - | - | - | - |
| Lymphopenia | 27.3% | - | 46% | - | 53% (Grade 3/4) |
| Anemia | 9.1% | 7.9% | ~21% | 11% | - |
Non-Hematological Adverse Events (Grade ≥3)
Non-hematological side effects are also prevalent with HDAC inhibitor treatment, primarily affecting the gastrointestinal system and causing constitutional symptoms.[7]
| Adverse Event | This compound Mesylate (Phase IIb)[8] | Vorinostat (Monotherapy)[9] | Romidepsin (Monotherapy)[10][11] | Belinostat (Pivotal Phase II)[12][13] | Panobinostat (PANORAMA-1, Combination Therapy)[14][15] |
| Fatigue/Asthenia | - | 13.5% | - | 37.2% (all grades) | 24% |
| Nausea | - | - | - | 41.9% (all grades) | - |
| Vomiting | - | - | - | - | - |
| Diarrhea | - | - | - | - | 26% |
| Hypokalemia | 11.4% | - | - | - | - |
| Hypertriglyceridemia | 9.1% | - | - | - | - |
| Pyrexia (Fever) | - | - | - | 34.9% (all grades) | - |
Experimental Protocols for Safety Assessment in Clinical Trials
The safety and tolerability of HDAC inhibitors in clinical trials are evaluated through rigorous monitoring and standardized criteria. While specific protocols vary between studies, the general methodology for safety assessment in oncology trials follows established guidelines.[16]
1. Patient Population and Study Design:
-
Inclusion/Exclusion Criteria: Clearly defined criteria to select a homogenous patient population and exclude individuals at high risk for specific toxicities.
-
Dose Escalation/Expansion: Phase I trials typically employ a dose-escalation design (e.g., 3+3) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[17][18] Phase II trials then expand the cohort at the RP2D to further evaluate safety and efficacy.[8]
2. Safety Monitoring and Data Collection:
-
Adverse Event (AE) Reporting: All adverse events are recorded and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Regular Assessments: Patients undergo regular monitoring, including:
-
Physical examinations
-
Vital signs
-
Electrocardiograms (ECGs) to monitor for cardiac effects such as QT prolongation.[19]
-
Comprehensive laboratory tests (hematology, serum chemistry, and urinalysis) at baseline and regular intervals throughout the trial.
-
3. Dose Modification Guidelines:
-
Dose Interruption, Reduction, and Discontinuation: The protocol pre-specifies criteria for dose modifications in the event of toxicities.[20] For example, treatment may be held for a Grade 3 or 4 toxicity until it resolves to Grade 1 or baseline, after which the drug may be restarted at a reduced dose.
Signaling Pathways and Mechanisms of Toxicity
The therapeutic and toxic effects of HDAC inhibitors are rooted in their ability to alter gene expression by increasing histone acetylation. This can lead to the reactivation of tumor suppressor genes, but also affect the expression of genes in normal tissues, leading to adverse events.[3][4]
HDAC Inhibition and Cell Cycle Arrest/Apoptosis
HDAC inhibitors promote the accumulation of acetylated histones, leading to a more open chromatin structure. This can result in the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bim, Bmf, TRAIL, DR5), contributing to their anti-tumor activity.[4] However, these effects are not entirely tumor-specific and can contribute to toxicities in normal, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.
Caption: Mechanism of action of HDAC inhibitors leading to therapeutic and toxic effects.
Experimental Workflow for Safety Assessment
The diagram below illustrates a typical workflow for assessing the safety of a new HDAC inhibitor in an early-phase clinical trial.
Caption: A generalized workflow for safety assessment in an early-phase oncology clinical trial.
Conclusion
This compound Mesylate, a selective HDAC I/IIb inhibitor, demonstrates a safety profile characterized primarily by hematological toxicities, particularly thrombocytopenia and neutropenia, which is consistent with the broader class of HDAC inhibitors.[8][17][18] While cross-trial comparisons should be interpreted with caution, the available data suggests that the types of adverse events observed with this compound are in line with those of other HDAC inhibitors. The high rates of Grade ≥3 hematological toxicities reported in the Phase IIb study of this compound highlight the need for careful patient monitoring and management.[8] Further research, including larger, controlled trials and potentially direct comparative studies, will be crucial to more definitively establish the safety and tolerability of this compound in relation to other HDAC inhibitors and to identify the patient populations most likely to benefit from this targeted epigenetic therapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A comparative safety review of histone deacetylase inhibitors for the treatment of myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and toxicity of histone deacetylase inhibitors in relapsed/refractory multiple myeloma: Systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Efficacy and Treatment-Related Adverse Events of Romidepsin in PTCL Clinical Studies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hematologic toxicity is rare in relapsed patients treated with belinostat: a systematic review of belinostat toxicity and safety in peripheral T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. PANORAMA-1 study to assess efficacy of panobinostat in combination with dexamethasone and bortezomib [multiplemyelomahub.com]
- 16. Guidelines for clinical evaluation of anti‐cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. ascopubs.org [ascopubs.org]
- 19. cancercareontario.ca [cancercareontario.ca]
- 20. accessdata.fda.gov [accessdata.fda.gov]
Benchmarking HDAC Inhibitor Potency in Reversing HIV Latency: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potency of various histone deacetylase inhibitors (HDACis) in reversing HIV-1 latency. While this guide aims to benchmark Purinostat (CHR-4432), a comprehensive search of publicly available scientific literature did not yield specific data on its activity in this context. Therefore, this analysis focuses on a comparison of other well-documented HDACis, providing a valuable reference for the field.
Histone deacetylase inhibitors have emerged as a promising class of latency-reversing agents (LRAs) in the quest for an HIV cure. By inhibiting HDAC enzymes, these molecules can induce chromatin decondensation at the site of the integrated HIV-1 provirus, facilitating transcription and reactivation of the latent virus. This "shock and kill" strategy aims to expose the reactivated cells to the host immune system for clearance. This guide summarizes key experimental data on the comparative potency of several HDACis in preclinical and clinical development.
Comparative Potency of HDAC Inhibitors in HIV Latency Reversal
The following table summarizes the in vitro potency of various HDACis in reactivating latent HIV-1 in different experimental models. The data highlights significant differences in the effective concentrations and the magnitude of viral induction among these compounds.
| HDAC Inhibitor | Cell Model | Potency Metric | Value | Fold Induction of HIV Expression | Reference |
| Panobinostat | Latently Infected Cell Lines (ACH2 & U1) | EC50 | 8–31 nM | 12.8 to 51.8-fold | [1] |
| Primary CD4+ T-cells | - | Therapeutic Concentrations | Potent stimulator | [1][2] | |
| Romidepsin | In vitro T-cell model of HIV latency | EC50 | 4.5 nM | - | [3] |
| Vorinostat (B1683920) | In vitro T-cell model of HIV latency | EC50 | 3,950 nM | - | [3] |
| Resting CD4+ T-cells from patients | - | Single 400mg dose | Mean 4.8-fold increase in HIV RNA | [2] | |
| Givinostat | Latently Infected Cell Lines (ACH2 & U1) | - | - | Potency similar to Belinostat | [1] |
| Belinostat | Latently Infected Cell Lines (ACH2 & U1) | - | - | Potency similar to Givinostat | [1] |
| Valproic Acid | Latently Infected Cell Lines (ACH2 & U1) | - | - | Less potent than Vorinostat | [1] |
Note: The potency of HDACis can vary depending on the experimental model, the specific cell line or donor cells used, and the endpoint measured. Direct comparison of absolute values across different studies should be made with caution. The general rank order of potency observed in multiple studies is a key takeaway.[1][3]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the general mechanism of action for HDACis in reversing HIV latency and a typical experimental workflow for evaluating their potency.
Caption: Mechanism of HDAC inhibitors in HIV latency reversal.
Caption: Experimental workflow for benchmarking HDACi potency.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of HDACis for HIV latency reversal.
In Vitro Latency Reversal Assay using Latently Infected Cell Lines (e.g., ACH2, U1)
-
Cell Culture: ACH2 and U1 cells, which are chronically infected T-cell lines that model post-integration HIV latency, are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Treatment: Cells are seeded in 96-well plates and treated with a dose-response range of the test HDACi (e.g., this compound) and reference HDACis (e.g., Panobinostat, Vorinostat). A vehicle control (e.g., DMSO) is also included.
-
Viral Production Measurement: After a 24-48 hour incubation period, the cell culture supernatant is harvested. The concentration of HIV-1 p24 antigen, a viral core protein, is quantified using a standard p24 ELISA kit.
-
Data Analysis: The fold induction of p24 production is calculated by normalizing the p24 concentration in treated wells to that in the vehicle control wells. The half-maximal effective concentration (EC50) is determined by plotting the dose-response curve.
Latency Reversal Assay in Primary CD4+ T-cells from HIV-infected Individuals
-
Cell Isolation: Resting CD4+ T-cells are isolated from peripheral blood mononuclear cells (PBMCs) of HIV-infected individuals on suppressive antiretroviral therapy using negative selection magnetic beads.
-
Treatment: Isolated resting CD4+ T-cells are cultured in the presence of antiretroviral drugs to prevent new infections and treated with the HDACis of interest at various concentrations.
-
Quantification of HIV-1 Expression:
-
Cell-associated HIV-1 RNA: After treatment, total cellular RNA is extracted, and the levels of unspliced HIV-1 gag RNA are quantified using quantitative real-time PCR (qRT-PCR). Results are often normalized to a housekeeping gene (e.g., GAPDH).
-
Viral Outgrowth Assay (VOA): To measure the frequency of latently infected cells capable of producing replication-competent virus, treated cells are co-cultured with uninfected donor CD4+ T-cells. The production of p24 in the supernatant is monitored over time.
-
-
Data Analysis: The fold increase in cell-associated HIV-1 RNA relative to the untreated control is calculated. For the VOA, the frequency of latently infected cells is determined using limiting dilution analysis.
Cytotoxicity Assay
-
Cell Treatment: Cells (either cell lines or primary cells) are treated with the same concentrations of HDACis used in the latency reversal assays.
-
Viability Measurement: After the incubation period, cell viability is assessed using a colorimetric assay such as MTS or MTT, which measures mitochondrial metabolic activity.
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve. The therapeutic index (TI) can be determined as the ratio of CC50 to EC50, providing a measure of the compound's safety margin.
Conclusion
The available data demonstrates a clear hierarchy of potency among clinically investigated HDACis for reversing HIV latency, with Panobinostat and Romidepsin showing particularly high potency in in vitro and ex vivo models.[1][3] Vorinostat, while effective at inducing HIV RNA expression in patients, appears to be less potent in vitro.[2][3] The lack of specific data for this compound (CHR-4432) in the context of HIV latency reversal highlights a gap in the current literature and underscores the need for further research to benchmark its potential against these established LRAs. Future studies should aim to directly compare this compound with other HDACis using standardized assays to accurately determine its relative potency and therapeutic potential in HIV eradication strategies.
References
- 1. Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration of vorinostat disrupts HIV-1 latency in patients on antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short Communication: The Broad-Spectrum Histone Deacetylase Inhibitors Vorinostat and Panobinostat Activate Latent HIV in CD4+ T Cells In Part Through Phosphorylation of the T-Loop of the CDK9 Subunit of P-TEFb - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Purinostat
The proper disposal of Purinostat, a potent histone deacetylase (HDAC) inhibitor, is crucial for ensuring laboratory safety and preventing environmental contamination.[1][2][3] As this compound is classified as a cytotoxic compound, it requires handling and disposal as hazardous chemical waste.[4][5][6][7] Adherence to the following procedures is mandatory to comply with safety regulations and minimize risk.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8] All handling of this compound, especially during disposal preparation, must occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of aerosols or dust particles.[8][9]
Data Presentation: Waste Classification and Handling
| Waste Type | Container Requirement | Labeling | Disposal Method |
| Solid this compound Waste | Dedicated, leak-proof, puncture-resistant container, often with a purple or red lid/liner.[4][10][11] | "Hazardous Cytotoxic Waste", Chemical Name: "this compound", Hazard Symbols (e.g., "Toxic").[8][12] | Collection by institutional Environmental Health & Safety (EHS) or a licensed hazardous waste contractor for high-temperature incineration.[4][9][11] |
| Liquid this compound Waste | Sealable, leak-proof container compatible with the solvent used (e.g., DMSO). | "Hazardous Cytotoxic Waste", List all chemical components and concentrations.[8][9] | Do not pour down the drain. [9][11] Collect for disposal via institutional EHS or a licensed contractor. |
| Contaminated Labware | Sharps: Designated sharps container for cytotoxic waste.[4][10] Non-sharps (gloves, pipette tips, etc.): Lined, designated cytotoxic waste bin.[8][10] | "Hazardous Cytotoxic Waste" / Biohazard symbol as appropriate.[4][10] | Collection by institutional EHS or a licensed hazardous waste contractor.[9] |
| Empty this compound Containers | N/A | Deface or remove the original label after decontamination.[8] | Must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[8] After rinsing, the container can be disposed of as non-hazardous solid waste. |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the detailed methodology for the safe disposal of this compound and associated contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired powder and contaminated consumables like weighing paper, pipette tips, and gloves.
-
Place these materials into a dedicated, leak-proof hazardous waste container clearly marked for cytotoxic waste.[8][10] This container should be lined with a purple or red bag as per institutional guidelines.[4][10]
-
-
Liquid Waste:
-
Sharps:
2. Container Labeling:
-
As soon as the first item of waste is added, affix a "Hazardous Waste" label to the container.[8]
-
The label must include:
3. Storage of Waste:
-
Store the sealed waste containers in a designated, secure Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The SAA should be under the control of laboratory personnel and inspected regularly for any signs of leakage.[8]
-
Ensure waste containers are kept closed at all times, except when adding waste.[8]
4. Decontamination of Empty Containers:
-
To be rendered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or another solvent capable of dissolving this compound).[8]
-
The rinsate from this cleaning process is considered hazardous and must be collected and disposed of as liquid hazardous waste.[8]
-
After thorough triple-rinsing, deface the original product label, and the container may be discarded as regular laboratory glass or plastic waste.
5. Final Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste containers.[9]
-
The primary method for the final disposal of cytotoxic waste is typically high-temperature incineration.[4][11]
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. danielshealth.ca [danielshealth.ca]
- 5. acewaste.com.au [acewaste.com.au]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C23H26N10O3 | CID 122648367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.uow.edu.au [documents.uow.edu.au]
- 11. swansea.ac.uk [swansea.ac.uk]
- 12. sharpsmart.co.uk [sharpsmart.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
